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  • Product: (R)-1-(Difluoromethoxy)propan-2-amine hydrochloride
  • CAS: 1980026-21-8

Core Science & Biosynthesis

Foundational

Mechanism of action of (R)-1-(Difluoromethoxy)propan-2-amine hydrochloride in drug design

An In-Depth Technical Whitepaper on the Mechanism of Action of (R)-1-(Difluoromethoxy)propan-2-amine Hydrochloride in Drug Design Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorinate...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper on the Mechanism of Action of (R)-1-(Difluoromethoxy)propan-2-amine Hydrochloride in Drug Design

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorinated motifs is a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. (R)-1-(difluoromethoxy)propan-2-amine hydrochloride (CAS: 1980026-21-8) is a highly specialized chiral building block that functions not as a standalone active pharmaceutical ingredient (API), but as a sophisticated pharmacophore[1]. When integrated into a larger molecular scaffold—such as in the development of TAM (Tyro3, Axl, MerTK) kinase inhibitors[2]—this moiety exerts a profound "mechanism of action" at the physicochemical level. It simultaneously modulates lipophilicity, introduces a unique lipophilic hydrogen bond donor, dictates spatial vectoring through its stereocenter, and shields the molecule from cytochrome P450 (CYP450) mediated degradation[3][4].

This whitepaper dissects the stereoelectronic principles, metabolic shielding mechanisms, and experimental workflows essential for leveraging this chiral amine in targeted drug design.

Physicochemical & Stereoelectronic Profiling

The utility of (R)-1-(difluoromethoxy)propan-2-amine stems from the synergistic effects of its three structural components: the primary amine, the defined (R)-chiral center, and the difluoromethoxy (-OCF₂H) group.

The "Lipophilic Hydrogen Bond Donor" Concept

Traditionally, increasing a drug's lipophilicity to enhance membrane permeability comes at the cost of losing hydrogen bond donors (HBDs), which are often critical for target binding. The difluoromethoxy group uniquely solves this paradox. The strong electron-withdrawing nature of the two fluorine atoms highly polarizes the adjacent C-H bond, significantly increasing its acidity[3][5].

  • H-Bond Acidity: The hydrogen bond acidity parameter (A) for the -OCF₂H group is approximately 0.10, making it comparable to a thiophenol or aniline, and allowing it to act as a competent bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups[3][5].

  • Target Interaction: This allows the -OCF₂H moiety to maintain crucial hydrogen-bonding interactions with heteroatoms in the host protein's binding pocket while simultaneously boosting the overall lipophilicity (LogP) of the molecule for better blood-brain barrier (BBB) penetration or cellular uptake[3][5].

Conformational Control via the Anomeric Effect

The conformation of the -OCF₂H group is not random; it is tightly governed by stereoelectronic effects, specifically the generalized anomeric effect. The lone pairs on the oxygen atom (nO) donate electron density into the low-lying antibonding orbitals of the carbon-fluorine bonds (σ*C-F)[6][7].

  • This hyperconjugative interaction restricts the rotational freedom of the ether linkage, heavily favoring specific gauche or orthogonal conformations depending on the adjacent steric environment[6][7].

  • When coupled with the rigid spatial vectoring provided by the (R)-chiral center at the C2 position, medicinal chemists can precisely direct the trajectory of the -OCF₂H group into narrow hydrophobic sub-pockets (e.g., the hinge region of kinases) to maximize Van der Waals contacts and minimize entropic penalties upon binding[2].

Pharmacophore A (R)-1-(Difluoromethoxy) propan-2-amine B Primary Amine (-NH2) A->B provides C (R)-Chiral Center (C2) A->C features D Difluoromethoxy (-OCF2H) A->D contains E Scaffold Coupling (Amidation/SNAr) B->E enables F Spatial Vectoring (Binding Pocket Fit) C->F directs G Lipophilic H-Bond Donor (Target Interaction) D->G acts as H CYP450 Shielding (Metabolic Stability) D->H ensures

Diagram 1: Pharmacophore contribution map of (R)-1-(Difluoromethoxy)propan-2-amine.

Metabolic Shielding Mechanism

A primary driver for replacing standard methoxy (-OCH₃) groups with difluoromethoxy (-OCF₂H) groups is the mitigation of oxidative metabolism. The cytochromes P450 (CYPs) are a superfamily of heme-dependent monooxygenases responsible for the clearance of most xenobiotics, frequently targeting electron-rich ethers for O-dealkylation[4][8].

  • The Vulnerability of -OCH₃: CYP450 enzymes initiate O-demethylation via a Hydrogen Atom Transfer (HAT) or single electron oxidation step at the C-H bond of the methoxy group, leading to an unstable hemiacetal that collapses into a phenol and formaldehyde[4].

  • The Shielding of -OCF₂H: The substitution of hydrogen with fluorine drastically alters the bond energetics. The C-F bond dissociation energy is exceptionally high (~130 kcal/mol)[5]. Furthermore, the strong electron-withdrawing effect of the fluorines deactivates the remaining C-H bond toward oxidative attack by the electrophilic iron-oxo species in the CYP450 active site[3][4]. This effectively blocks the metabolic hotspot, prolonging the drug's plasma half-life and improving oral bioavailability[3][8].

Quantitative Comparison of Isosteric Groups

To guide rational drug design, the following table summarizes the comparative physicochemical shifts when modifying an ether linkage.

Functional GroupRelative Lipophilicity (ΔlogP)*H-Bond Donor Capacity (A)CYP450 Metabolic StabilitySteric Volume (ų)
-OH (Hydroxyl)Baseline (Low)Strong (~0.60)Moderate (Phase II prone)~15
-OCH₃ (Methoxy)+0.5 to +1.0None (0.00)Low (Prone to O-dealkylation)~35
-OCF₂H (Difluoromethoxy)+1.2 to +1.8Weak/Moderate (~0.10)High (Blocks O-dealkylation)~42
-OCF₃ (Trifluoromethoxy)+2.0 to +2.5None (0.00)Very High~48

*Note: ΔlogP values are approximate and highly dependent on the parent scaffold's electronic environment.

Experimental Workflows & Protocols

To successfully deploy (R)-1-(difluoromethoxy)propan-2-amine hydrochloride in a drug discovery campaign, rigorous synthetic and analytical protocols must be established. The following methodologies emphasize causality and self-validation.

Protocol 1: Scaffold Coupling via Amide Bond Formation

The primary amine of the hydrochloride salt is typically coupled to a carboxylic acid on the core scaffold (e.g., a pyrrolotriazine core for TAM kinase inhibitors[2]).

Causality & Rationale: HATU is selected as the coupling reagent over EDC/HOBt because it generates a highly reactive HOAt ester intermediate, driving the reaction to completion rapidly at room temperature. This speed, combined with the use of a mild, sterically hindered base (DIPEA), is critical to prevent the epimerization of the sensitive (R)-chiral center adjacent to the amine.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve the core scaffold carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add (R)-1-(difluoromethoxy)propan-2-amine hydrochloride (1.1 eq) in one portion. Self-Validation: The excess DIPEA (3.0 eq) ensures the hydrochloride salt is fully neutralized to the free base in situ, allowing nucleophilic attack.

  • Monitoring: Stir for 2-4 hours. Monitor reaction progression via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography. Validate stereochemical integrity using chiral HPLC against a racemic standard.

Protocol 2: In Vitro Microsomal Stability Assay (Self-Validating System)

To verify the metabolic shielding effect of the -OCF₂H group, the coupled compound must be tested against human liver microsomes (HLM)[8][9].

Causality & Rationale: The assay requires NADPH as a cofactor to initiate CYP450 enzymatic activity. The reaction is quenched with ice-cold acetonitrile containing an internal standard. The cold temperature and organic solvent instantly precipitate the microsomal proteins, halting the reaction at exact time points to prevent artifactual degradation, while the internal standard normalizes any volumetric errors during extraction.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 1.0 mg/mL suspension of pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Spiking: Add the test compound (containing the -OCF₂H moiety) to achieve a final concentration of 1 µM. Control System: Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control) to validate microsomal activity.

  • Initiation: Pre-incubate the mixture at 37 °C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots from the incubation mixture.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold Acetonitrile containing a known concentration of an analytical internal standard (e.g., Tolbutamide).

  • Extraction & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4 °C to pellet the precipitated proteins. Transfer the supernatant to LC-MS/MS vials.

  • Quantification: Analyze the depletion of the parent compound via LC-MS/MS (Multiple Reaction Monitoring mode). Calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) based on the log-linear decline of the analyte/internal standard peak area ratio.

Workflow Step1 1. Scaffold Coupling React amine with core scaffold (HATU/DIPEA) Step2 2. Stereochemical Validation Chiral HPLC & NMR to confirm (R)-retention Step1->Step2 Step3 3. In Vitro Incubation Human Liver Microsomes (HLM) + NADPH at 37°C Step2->Step3 Step4 4. Quenching & Extraction Ice-cold Acetonitrile + Internal Standard Step3->Step4 Step5 5. LC-MS/MS Analysis Quantify parent depletion & calculate CL_int Step4->Step5

Diagram 2: Experimental workflow for coupling and metabolic screening of the pharmacophore.

References

  • Chemical Substance Information: (2R)-1-(difluoromethoxy)propan-2-amine hydrochloride. NextSDS. Available at:[Link]

  • WO2019074962A1 - Pyrrolotriazine compounds and methods of inhibiting tam kinases.Google Patents.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Institutes of Health (PMC). Available at:[Link]

  • Fluorinated Ethers of Cannabinol (CBN). MDPI. Available at: [Link]

  • Catalytic, Vicinal Difluorination of Olefins: Creating a Hybrid, Chiral Bioisostere. ACS Publications. Available at: [Link]

  • 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. National Institutes of Health (PMC). Available at: [Link]

Sources

Exploratory

Synthesis pathways for (R)-1-(Difluoromethoxy)propan-2-amine hydrochloride

An In-depth Technical Guide to the Synthesis of (R)-1-(Difluoromethoxy)propan-2-amine Hydrochloride A Foreword for the Research Scientist (R)-1-(Difluoromethoxy)propan-2-amine hydrochloride represents a chiral building b...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of (R)-1-(Difluoromethoxy)propan-2-amine Hydrochloride

A Foreword for the Research Scientist

(R)-1-(Difluoromethoxy)propan-2-amine hydrochloride represents a chiral building block of significant interest in contemporary drug discovery. The incorporation of the difluoromethoxy group (-OCHF₂) is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve the overall pharmacokinetic profile of lead compounds. This guide provides a comprehensive overview of proposed synthetic pathways for this valuable intermediate, grounded in established chemical principles and supported by relevant literature. Given the absence of a direct, published synthesis for this specific molecule, the following pathways are constructed from validated, analogous transformations, offering a robust starting point for experimental design and process development.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of the target molecule reveals several potential disconnections. The core challenge lies in the stereoselective introduction of the amine functionality at the C2 position and the installation of the difluoromethoxy group at the C1 position.

Diagram 1: Retrosynthetic Analysis of (R)-1-(Difluoromethoxy)propan-2-amine hydrochloride

G target (R)-1-(Difluoromethoxy)propan-2-amine HCl intermediate2 (R)-N-Boc-1-(Difluoromethoxy)propan-2-amine target->intermediate2 HCl salt formation / Deprotection intermediate1 (R)-1-(Difluoromethoxy)propan-2-ol starting_material1 (R)-Alaninol intermediate1->starting_material1 Difluoromethoxylation starting_material2 Difluoromethoxylating Agent intermediate1->starting_material2 Difluoromethoxylation intermediate2->intermediate1 Amine Introduction (e.g., Mitsunobu, Azide) intermediate3 Protected (R)-alaninol derivative

Caption: A simplified retrosynthetic disconnection of the target compound.

The most logical approach involves starting from a readily available chiral precursor, such as (R)-alaninol, and then introducing the difluoromethoxy group. Subsequent functional group interconversion would then yield the desired amine.

Proposed Synthetic Pathways

Pathway 1: Synthesis via (R)-Alaninol

This is arguably the most direct and cost-effective route, leveraging a common chiral pool starting material.

Step 1: Protection of (R)-Alaninol

To prevent side reactions during the difluoromethoxylation step, the amine and hydroxyl groups of (R)-alaninol must be appropriately protected. A common strategy is to protect the amine as a Boc-carbamate and the alcohol as a silyl ether.

Step 2: Difluoromethoxylation of the Primary Alcohol

The introduction of the difluoromethoxy group is a critical step. A variety of reagents can be employed for this transformation, with the choice often depending on the scale and safety considerations of the synthesis. A common method involves the use of a difluoromethylating agent, such as chlorodifluoromethane (Freon-22), in the presence of a base. Alternatively, more modern and safer reagents like 2,2-difluoro-2-(fluorosulfonyl)acetic acid can be used.

Step 3: Deprotection and Functional Group Interconversion

Following the successful introduction of the difluoromethoxy group, the protecting groups are removed. The primary alcohol is then converted to a leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution with an azide source (e.g., sodium azide).

Step 4: Reduction of the Azide and Salt Formation

The resulting azide is then reduced to the primary amine. This can be achieved through various methods, including catalytic hydrogenation (e.g., H₂, Pd/C) or with a reducing agent like lithium aluminum hydride. Finally, the free amine is converted to its hydrochloride salt by treatment with HCl in a suitable solvent like ether or isopropanol.

Diagram 2: Workflow for Pathway 1

G cluster_0 Pathway 1: From (R)-Alaninol A (R)-Alaninol B Protected (R)-Alaninol A->B Protection (e.g., Boc, TBDMS) C Difluoromethoxylated Intermediate B->C Difluoromethoxylation D (R)-1-(Difluoromethoxy)propan-2-ol C->D Deprotection E Azide Intermediate D->E Mesylation/Toxylation, then NaN3 F (R)-1-(Difluoromethoxy)propan-2-amine E->F Reduction (e.g., H2, Pd/C) G (R)-1-(Difluoromethoxy)propan-2-amine HCl F->G HCl Salt Formation G cluster_1 Pathway 2: Asymmetric Amination H 1-Hydroxypropan-2-one I Protected Ketone H->I Protection J 1-(Difluoromethoxy)propan-2-one I->J Difluoromethoxylation, then Deprotection K (R)-1-(Difluoromethoxy)propan-2-amine J->K Asymmetric Reductive Amination L (R)-1-(Difluoromethoxy)propan-2-amine HCl K->L HCl Salt Formation

Caption: Step-by-step workflow for the synthesis via asymmetric amination.

Experimental Protocols

The following are representative, non-optimized protocols for key transformations. Researchers should perform their own optimization studies.

Protocol 1: Difluoromethoxylation of a Primary Alcohol (Illustrative)

  • To a solution of the protected alcohol (1.0 eq) in a suitable solvent (e.g., DMF, THF) at 0 °C is added a base (e.g., NaH, 1.2 eq).

  • The reaction mixture is stirred for 30 minutes.

  • Chlorodifluoromethane gas is then bubbled through the solution for 2-4 hours, maintaining the temperature at 0 °C.

  • The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Protocol 2: Azide Formation and Reduction

  • To a solution of the mesylated alcohol (1.0 eq) in DMF is added sodium azide (1.5 eq).

  • The reaction mixture is heated to 80 °C and stirred for 12 hours.

  • The reaction is cooled to room temperature and water is added. The product is extracted with an organic solvent.

  • The organic layer is washed with brine, dried, and concentrated to give the crude azide.

  • The crude azide is dissolved in methanol and a catalytic amount of Pd/C is added.

  • The mixture is stirred under an atmosphere of hydrogen gas (1 atm) for 12 hours.

  • The catalyst is filtered off and the solvent is removed under reduced pressure to yield the free amine.

Data Summary

The choice of synthetic pathway will ultimately depend on factors such as cost, scalability, and available equipment. Below is a comparative table of the proposed pathways.

FeaturePathway 1 (via (R)-Alaninol)Pathway 2 (Asymmetric Amination)
Starting Material (R)-Alaninol (readily available)1-Hydroxypropan-2-one
Stereocontrol Relies on chiral pool starting materialAchieved through asymmetric catalysis
Number of Steps Generally more stepsPotentially fewer steps
Key Challenge Handling of potentially hazardous reagents for difluoromethoxylationOptimization of the asymmetric amination step
Scalability Generally scalableMay require specialized catalytic equipment for large scale

Conclusion

The synthesis of (R)-1-(Difluoromethoxy)propan-2-amine hydrochloride is achievable through multiple, scientifically sound pathways. The choice between a chiral pool-based approach and an asymmetric catalytic method will depend on the specific needs and resources of the research team. The protocols and strategies outlined in this guide provide a solid foundation for the successful synthesis of this important building block for drug discovery.

References

  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786. [Link]

  • Umemoto, T., & Ishihara, S. (2005). Power-variable electrophilic trifluoromethylating agents. Journal of Fluorine Chemistry, 126(2), 175-181. [Link]

  • Yantao, A., & Zhang, X. (2007). Asymmetric Reductive Amination of a-Keto Esters. The Journal of Organic Chemistry, 72(15), 5838–5840. [Link]

Foundational

In Vitro Profiling and Toxicity of (R)-1-(Difluoromethoxy)propan-2-amine hydrochloride

An In-Depth Technical Guide for the Preclinical Assessment of Novel Chemical Entities Abstract: The journey of a novel chemical entity (NCE) from discovery to a potential therapeutic is fraught with challenges, with a hi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for the Preclinical Assessment of Novel Chemical Entities

Abstract: The journey of a novel chemical entity (NCE) from discovery to a potential therapeutic is fraught with challenges, with a high attrition rate often attributed to suboptimal pharmacokinetic properties or unforeseen toxicity. A robust, early-stage in vitro profiling strategy is therefore not merely a regulatory requirement but a cornerstone of efficient drug development. This guide provides a comprehensive framework for the initial assessment of an NCE, using (R)-1-(Difluoromethoxy)propan-2-amine hydrochloride (CAS: 1980026-20-7) as a working example. We will delve into the critical assays—from fundamental physicochemical characterization to evaluations of cytotoxicity, metabolic stability, genotoxicity, and cardiovascular safety—explaining the scientific rationale behind each protocol and the interpretation of the resulting data.

Introduction: The Imperative for Early-Stage Profiling

(R)-1-(Difluoromethoxy)propan-2-amine hydrochloride is a small molecule featuring a difluoromethoxy group, a moiety of increasing interest in medicinal chemistry for its potential to modulate metabolic stability and physicochemical properties. Before committing significant resources to in vivo studies, a multi-parametric in vitro assessment is essential to build a foundational understanding of the compound's behavior. This "fail fast, fail cheap" approach allows for the early identification of liabilities, guiding structure-activity relationship (SAR) studies and enabling data-driven decisions on which candidates to advance.[1][2]

The FDA's tiered approach to toxicity testing, which begins with in vitro methods, underscores the regulatory and ethical importance of this strategy.[1][3] This guide outlines a logical, self-validating workflow designed to generate a preliminary safety and drug-like properties profile.

In_Vitro_Profiling_Workflow cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: ADME & Safety Profiling cluster_2 Phase 3: Decision & Next Steps A NCE Synthesis & QC B Physicochemical Characterization A->B Solubility, LogD, pKa C General Cytotoxicity Screening B->C Inform Dosing D Metabolic Stability (Microsomes) C->D E Genotoxicity (Ames Test) C->E F Cardiovascular Safety (hERG Assay) C->F G Integrated Data Analysis D->G E->G F->G H Go/No-Go Decision or Optimization G->H

Caption: High-level workflow for preclinical in vitro profiling of a new chemical entity.

Physicochemical Characterization: The Rosetta Stone for Biological Data

Understanding a compound's fundamental physicochemical properties is a non-negotiable first step. These parameters influence everything from solubility in assay buffers to membrane permeability and potential for off-target interactions.[2][4] High-throughput assays are typically employed to determine these properties early in the discovery process.[5]

Core Parameters:

  • Aqueous Solubility: Directly impacts oral absorption and the ability to achieve desired concentrations in in vitro assays. It is critical to measure thermodynamic solubility to understand the compound's true equilibrium state.[6]

  • Lipophilicity (LogD at pH 7.4): The distribution coefficient between octanol and a buffer at physiological pH is a key predictor of a compound's ability to cross cell membranes, its binding to plasma proteins, and its potential for metabolic turnover.

  • Ionization Constant (pKa): Determines the charge state of the molecule at different pH values, which profoundly affects its solubility, permeability, and interaction with biological targets.

Table 1: Physicochemical Profile of (R)-1-(Difluoromethoxy)propan-2-amine hydrochloride (Illustrative Data)

Parameter Method Result Implication
Aqueous Solubility (pH 7.4) Thermodynamic (Shake-flask) 150 µg/mL Sufficient for most in vitro assays; may require formulation for high-dose in vivo studies.
Lipophilicity (LogD pH 7.4) Chromatographic (HPLC) 1.8 In the optimal range for oral absorption and cell permeability.[2]

| pKa | Capillary Electrophoresis | 8.9 (Basic) | Primarily protonated (cationic) at physiological pH, influencing interactions and solubility. |

General Cytotoxicity Assessment: Defining the Therapeutic Window

The initial step in toxicity profiling is to determine the concentration range at which the compound causes general cell death. This is crucial for distinguishing specific pharmacological effects from non-specific toxicity and for selecting appropriate, non-lethal concentrations for subsequent mechanistic assays.[7][8] We recommend a dual-assay approach using cell lines relevant to potential target organs (e.g., HepG2 for liver, HEK293 for kidney).[9]

Rationale for a Dual-Assay Approach

Relying on a single cytotoxicity endpoint can be misleading. A compound might inhibit mitochondrial function without immediately compromising membrane integrity, or vice-versa.[10] Therefore, we pair:

  • A Metabolic Assay (MTS/MTT): Measures the reduction of a tetrazolium salt by metabolically active cells, indicating mitochondrial health.

  • A Membrane Integrity Assay (LDH Release): Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell lysis.

Experimental Protocol: MTS Cytotoxicity Assay
  • Cell Plating: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare a 10-point serial dilution of (R)-1-(Difluoromethoxy)propan-2-amine hydrochloride (e.g., from 100 µM down to 0.005 µM). Replace the cell culture medium with medium containing the test compound concentrations. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • Assay: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Analysis: Convert absorbance values to percent viability relative to vehicle-treated controls. Plot the dose-response curve and calculate the IC₅₀ value (the concentration that inhibits cell viability by 50%).

Table 2: Illustrative Cytotoxicity Data

Cell Line Assay Type Incubation Time IC₅₀ (µM) Interpretation
HepG2 MTS (Metabolic) 48 hr > 100 µM Low potential for mitochondrial toxicity in liver cells.
HepG2 LDH (Membrane) 48 hr > 100 µM No significant induction of cell lysis.

| HEK293 | MTS (Metabolic) | 48 hr | > 100 µM | Low cytotoxicity in a kidney cell line model. |

Metabolic Stability Profiling: Predicting In Vivo Clearance

A drug's efficacy and dosing regimen are highly dependent on how quickly it is cleared from the body, a process dominated by liver metabolism.[11] The in vitro liver microsomal stability assay is a robust, high-throughput method to predict a compound's intrinsic clearance (CLint) by cytochrome P450 (CYP) enzymes.[12][13][14]

Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay
  • Reagent Preparation:

    • Test Compound: Prepare a 1 µM working solution of (R)-1-(Difluoromethoxy)propan-2-amine hydrochloride in 100 mM potassium phosphate buffer (pH 7.4).

    • HLM Suspension: Dilute pooled human liver microsomes to a final protein concentration of 0.5 mg/mL in the same buffer.

    • Cofactor: Prepare an NADPH regenerating system.[12]

  • Incubation:

    • Add the HLM suspension to wells of a 96-well plate.

    • Add the test compound to initiate the reaction. Keep a parallel set of wells without the NADPH cofactor as a negative control to assess non-enzymatic degradation.[12]

    • Incubate the plate at 37°C with shaking.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a "quenching" solution (e.g., ice-cold acetonitrile) containing an internal standard.[12]

  • Analysis:

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[13]

  • Data Calculation:

    • Plot the natural logarithm of the percent remaining compound versus time.

    • The slope of this line (k) is the elimination rate constant.

    • Half-life (t½): Calculated as -0.693 / k.[12]

    • Intrinsic Clearance (CLint): Calculated as (0.693 / t½) / (microsomal protein concentration).[12]

Metabolic_Stability_Assay cluster_setup Reaction Setup (37°C) cluster_sampling Time-Course Sampling cluster_analysis Analysis Compound Test Compound (1 µM) T0 T = 0 min HLM Human Liver Microsomes (0.5 mg/mL) NADPH NADPH (Cofactor) T5 T = 5 min Quench Quench Reaction (Acetonitrile + IS) T0->Quench T15 T = 15 min T5->Quench T30 T = 30 min T15->Quench T60 T = 60 min T30->Quench T60->Quench LCMS LC-MS/MS Quantification Quench->LCMS Calc Calculate t½ and CLint LCMS->Calc

Caption: Workflow for the in vitro liver microsomal stability assay.

Table 3: Illustrative Metabolic Stability Data

Species t½ (min) CLint (µL/min/mg) Predicted In Vivo Clearance
Human 55 25.2 Low to Moderate

| Rat | 28 | 49.5 | Moderate |

Genotoxicity Screening: Assessing Mutagenic Potential

Genotoxicity testing is a critical regulatory requirement to assess whether a compound can cause genetic damage, a potential precursor to carcinogenicity.[3] The bacterial reverse mutation assay, or Ames test, is the universally accepted first-line screen for detecting gene mutations.[15][16]

Principle of the Ames Test (OECD 471)

The assay uses specific strains of Salmonella typhimurium and Escherichia coli that are auxotrophic—they cannot synthesize a required amino acid (e.g., histidine) due to a mutation.[15] The test evaluates the ability of the NCE to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a medium lacking that amino acid. A significant increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.[15][17]

Crucially, the test must be performed both with and without a metabolic activation system (S9 fraction), which is a supernatant from homogenized rat liver containing CYP enzymes, to detect metabolites that may be genotoxic.[18]

Experimental Protocol Outline
  • Strain Selection: Use a standard panel of tester strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitution).[16][17]

  • Toxicity Range-Finding: First, determine the concentration range of the compound that is not overly toxic to the bacteria.

  • Main Experiment:

    • Expose the tester strains to at least five different concentrations of the test compound.

    • Conduct parallel experiments with and without the S9 metabolic activation mix.

    • Include vehicle controls (e.g., DMSO) and known positive controls (e.g., 2-nitrofluorene without S9, 2-aminoanthracene with S9).

  • Plating & Incubation: Mix the bacteria, test compound, and molten top agar, pour onto minimal glucose agar plates, and incubate for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Interpretation: A result is considered positive if there is a concentration-dependent increase in revertant colonies and/or a reproducible increase of at least two-fold over the background (negative control) for any strain.

Cardiovascular Safety: hERG Channel Inhibition

Drug-induced prolongation of the QT interval in the heart's electrical cycle is a major safety concern as it can lead to fatal arrhythmias like Torsade de Pointes.[19] The primary molecular initiating event for this is the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel.[20][21] Therefore, assessing a compound's activity at the hERG channel is a mandatory part of preclinical safety assessment, as outlined in the ICH S7B guidelines.[19][20]

Experimental Protocol: Automated Patch Clamp Electrophysiology
  • Cell Line: Use a stable cell line heterologously expressing the hERG channel (e.g., HEK293 or CHO cells).

  • System: Employ a high-throughput automated patch-clamp system.

  • Voltage Protocol: Apply a specific voltage protocol designed to elicit and measure hERG currents, as recommended by the FDA.[21][22] This typically involves a depolarizing step to activate and then inactivate the channels, followed by a repolarizing step where the characteristic "tail current" is measured.

  • Compound Application: After establishing a stable baseline current, apply increasing concentrations of (R)-1-(Difluoromethoxy)propan-2-amine hydrochloride to the cells.

  • Data Analysis: Measure the inhibition of the hERG tail current at each concentration relative to the baseline. Plot the concentration-response curve to determine the IC₅₀ value.

Table 4: Illustrative hERG Safety Data

Parameter Result Regulatory Threshold Interpretation

| hERG IC₅₀ | 25 µM | IC₅₀ > 10 µM (general flag) | Moderate inhibition. Further analysis is required, considering the projected therapeutic plasma concentration. A >30-fold margin between the IC₅₀ and the free plasma concentration is often desired. |

Integrated Analysis and Conclusion

The power of in vitro profiling lies in the integrated analysis of all data points. Based on our illustrative results for (R)-1-(Difluoromethoxy)propan-2-amine hydrochloride:

  • Drug-like Properties: The compound exhibits favorable physicochemical properties, with good aqueous solubility and optimal lipophilicity, suggesting a low risk for absorption and formulation issues.

  • Toxicity Profile: It shows a clean cytotoxicity profile (IC₅₀ > 100 µM), indicating a wide separation between potential therapeutic concentrations and non-specific cell death.

  • Pharmacokinetic Profile: The compound has low-to-moderate predicted intrinsic clearance in human liver microsomes, suggesting it may have a reasonable half-life in vivo. The difference between human and rat clearance will be important for selecting the appropriate species for toxicology studies.

  • Safety Liabilities: Assuming a negative Ames test, the primary flag would be the moderate hERG inhibition (IC₅₀ = 25 µM).

Path Forward: The hERG finding is not necessarily a "no-go" signal but requires immediate attention. The next steps would be to determine the compound's potency at its intended therapeutic target to calculate a safety margin. If the margin is insufficient, medicinal chemistry efforts would be directed to modify the structure to reduce hERG activity while maintaining on-target potency. This data-driven approach, grounded in a robust in vitro foundation, ensures that resources are focused on compounds with the highest probability of success.

References

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • EMA, et al. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells. PMC. [Link]

  • Evotec. Ames Test | Cyprotex ADME-Tox Solutions. [Link]

  • PETA Science Consortium International e.V. Updates to OECD in vitro and in chemico test guidelines. [Link]

  • OECD. OECD Test Guideline 487. [Link]

  • U.S. Food and Drug Administration (FDA). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

  • HistologiX. Understanding FDA Guidelines for Toxicity Studies. [Link]

  • GOV.UK. Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. [Link]

  • Scribd. In Vitro Toxicity Tests | PDF. [Link]

  • National Toxicology Program. OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. [Link]

  • ChemInform. 1-(difluoromethoxy)propan-2-amine hydrochloride — Chemical Substance Information. [Link]

  • OECD. Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. [Link]

  • PubMed. In Vitro Drug Metabolism Using Liver Microsomes. [Link]

  • PMC - NIH. Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. [Link]

  • Tox Lab. In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). [Link]

  • Sygnature Discovery. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. [Link]

  • Sophion. New CiPA cardiac ion channel cell lines and assays for in vitro proarrhythmia risk assessment. [Link]

  • PubMed. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. [Link]

  • ChemInform. (2R)-1-(difluoromethoxy)propan-2-amine hydrochloride — Chemical Substance Information. [Link]

  • Creative Bioarray. Unraveling the Role of hERG Channels in Drug Safety. [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. In Vitro Toxicity Testing. [Link]

  • U.S. Food and Drug Administration (FDA). Safety Testing of Drug Metabolites Guidance for Industry. [Link]

  • In Vitro Toxicology. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. [Link]

  • Metrion Biosciences. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. [Link]

  • U.S. Food and Drug Administration (FDA). Interdisciplinary Review Team for Cardiac Safety Studies. [Link]

  • ACS Publications. Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. [Link]

  • J-Stage. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery. [Link]

  • ResearchGate. Physicochemical profiling of drug candidates using Capillary-based techniques. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

  • PubMed. The biochemical toxicology of 1,3-difluoro-2-propanol, the major ingredient of the pesticide gliftor: the potential of 4-methylpyrazole as an antidote. [Link]

  • PubMed. In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines. [Link]

  • Pion Inc. In vitro dissolution-permeation study to characterize Itraconazole formulations. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategies for Amide Coupling with (R)-1-(Difluoromethoxy)propan-2-amine hydrochloride

Authored by: Senior Application Scientist Abstract The incorporation of fluorinated motifs is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increa...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist

Abstract

The incorporation of fluorinated motifs is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity. The difluoromethoxy group (CHF₂O-) is of particular interest due to its ability to act as a bioisostere of a hydroxyl or thiol group, while modulating electronic properties. This document provides a detailed guide for the effective amide coupling of (R)-1-(Difluoromethoxy)propan-2-amine hydrochloride, a valuable chiral building block for introducing this moiety. We present two robust protocols, carbodiimide-based and HATU-mediated coupling, offering researchers a selection based on substrate scope, desired reactivity, and economic considerations. The underlying principles, step-by-step procedures, and critical optimization parameters are discussed to ensure successful and reproducible outcomes.

Introduction: The Significance of the CHF₂O- Moiety

The strategic introduction of fluorine into drug candidates can profoundly influence their pharmacokinetic and pharmacodynamic profiles. The difluoromethoxy group, in particular, offers a unique combination of steric and electronic properties. It is more lipophilic than a methoxy group and can participate in hydrogen bonding interactions, potentially enhancing target engagement. The use of chiral building blocks like (R)-1-(Difluoromethoxy)propan-2-amine hydrochloride allows for the stereocontrolled synthesis of complex molecules, which is critical for specificity and reducing off-target effects in drug development.

Successful amide bond formation is a pivotal step in the utilization of this amine. However, the electron-withdrawing nature of the difluoromethoxy group can slightly reduce the nucleophilicity of the amine, necessitating carefully optimized coupling conditions. This guide provides reliable protocols to overcome this challenge.

General Workflow for Amide Coupling

The overall process for amide coupling involves the activation of a carboxylic acid, followed by nucleophilic attack by the amine. The choice of coupling reagent is critical and dictates the reaction mechanism and overall efficiency.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Carboxylic Acid, Coupling Reagents activation Activate Carboxylic Acid (e.g., with HATU or EDC/HOBt) reagents->activation amine_prep Prepare Amine Free Base (from HCl salt) coupling Add Amine Free Base to Activated Acid amine_prep->coupling activation->coupling Forms Active Ester monitoring Monitor Reaction (TLC, LC-MS) coupling->monitoring quench Quench Reaction monitoring->quench Upon Completion extraction Aqueous Work-up (e.g., L-L Extraction) quench->extraction purify Purify Product (e.g., Column Chromatography) extraction->purify characterize Characterize Product (NMR, HRMS) purify->characterize

Figure 1. Generalized workflow for amide coupling reactions, from reagent preparation to final product characterization.

Amine Free Base Generation

(R)-1-(Difluoromethoxy)propan-2-amine is supplied as a hydrochloride salt to improve its shelf-life and handling characteristics. Prior to its use in an amide coupling reaction, the free amine must be generated in situ or in a separate step. This is typically achieved by the addition of a non-nucleophilic tertiary amine base, such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or N-methylmorpholine (NMM). A slight excess (typically 1.1 to 1.5 equivalents relative to the HCl salt) is used to ensure complete neutralization of the hydrochloride and to scavenge the acidic byproduct generated during the coupling reaction.

Protocol 1: Carbodiimide-Mediated Coupling (EDC/HOBt)

This is a classic and cost-effective method for amide bond formation. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form an O-acylisourea intermediate. This intermediate is highly reactive but can be prone to racemization. The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt), mitigates this risk by forming an active ester, which is more stable and less susceptible to racemization.

Detailed Experimental Protocol (EDC/HOBt)
  • Reagent Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq.).

  • Dissolution: Dissolve the acid in a suitable aprotic solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (0.1-0.5 M).

  • Additive Addition: Add HOBt (1.1 eq.) to the solution and stir until dissolved.

  • Activator Addition: Add EDC hydrochloride (1.1 eq.) to the mixture and stir at room temperature for 15-30 minutes. This pre-activation step is crucial for efficient active ester formation.

  • Amine Addition: In a separate flask, dissolve (R)-1-(Difluoromethoxy)propan-2-amine hydrochloride (1.1 eq.) in a minimal amount of the reaction solvent. Add DIPEA (1.2 eq.) and stir for 5 minutes.

  • Coupling: Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Work-up:

    • Dilute the reaction mixture with the solvent (e.g., DCM).

    • Wash sequentially with 1 M HCl (to remove excess amine and EDC byproducts), saturated NaHCO₃ solution (to remove excess HOBt and unreacted carboxylic acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol).

Protocol 2: Uronium/Phosphonium Salt-Based Coupling (HATU)

For more challenging couplings, such as with sterically hindered substrates or less nucleophilic amines, uronium or phosphonium salt-based reagents are preferred. 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is a highly efficient coupling reagent that generates a reactive acyl-tetramethyluronium salt. HATU-mediated couplings are generally faster, higher-yielding, and less prone to racemization than carbodiimide methods.

Detailed Experimental Protocol (HATU)
  • Reagent Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq.) and HATU (1.05 eq.).

  • Dissolution: Dissolve the mixture in an aprotic polar solvent such as DMF or acetonitrile (0.1-0.5 M).

  • Base for Activation: Add a non-nucleophilic base, typically DIPEA (2.0 eq.), to the mixture. Stir for 5-10 minutes at room temperature to allow for the formation of the active ester.

  • Amine Addition: Add a solution of (R)-1-(Difluoromethoxy)propan-2-amine hydrochloride (1.1 eq.) and additional DIPEA (1.2 eq.) in the reaction solvent to the activated acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. These reactions are often complete within 1-4 hours. Monitor by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Summary of Reaction Parameters

ParameterProtocol 1: EDC/HOBtProtocol 2: HATU
Carboxylic Acid (eq.) 1.01.0
Amine HCl Salt (eq.) 1.1 - 1.21.1 - 1.2
Coupling Reagent (eq.) 1.1 - 1.2 (EDC)1.05 - 1.1 (HATU)
Additive (eq.) 1.1 - 1.2 (HOBt)N/A
Base (eq.) 1.2 - 1.5 (DIPEA or TEA)3.0 - 4.0 (DIPEA or 2,4,6-Collidine)
Typical Solvent DCM, DMFDMF, Acetonitrile
Reaction Time 4 - 16 hours1 - 4 hours
Relative Cost LowerHigher
Byproduct Removal Aqueous washesAqueous washes

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the equivalents of the coupling reagent and amine. Switching from EDC/HOBt to a more potent reagent like HATU is a common strategy. Ensure the amine free base is fully generated and that all reagents are anhydrous.

  • Racemization: While HOBt and HATU significantly suppress racemization, it can still occur, especially with sensitive substrates. Lowering the reaction temperature (e.g., to 0 °C) can be beneficial.

  • Side Reactions: The O-acylisourea intermediate in EDC couplings can rearrange to an N-acylurea byproduct. Using HOBt and ensuring the amine is added promptly after the pre-activation step can minimize this.

Conclusion

The successful incorporation of (R)-1-(Difluoromethoxy)propan-2-amine into target molecules via amide coupling is readily achievable with optimized protocols. The choice between a carbodiimide-based method and a uronium salt-based method will depend on the specific substrate, scale, and economic constraints of the project. The EDC/HOBt protocol offers a reliable and cost-effective solution for many applications, while the HATU protocol provides a more reactive system for challenging couplings, ensuring high yields and minimal side reactions. By following the detailed procedures and considering the key optimization parameters outlined in this guide, researchers can confidently utilize this valuable fluorinated building block in their synthetic endeavors.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). COMU: a safer and more effective replacement for benzotriazole-based peptide coupling reagents. Chemistry – A European Journal, 15(37), 9394-9403. [Link]

Application

Application Note: Utilizing (R)-1-(Difluoromethoxy)propan-2-amine Hydrochloride as a Next-Generation Fluorinated Pharmacophore

Executive Summary & Strategic Rationale In modern drug discovery, the strategic incorporation of fluorine is a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds[1]. While aroma...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern drug discovery, the strategic incorporation of fluorine is a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds[1]. While aromatic fluorination is commonplace, the exploration of aliphatic fluorinated motifs has opened new avenues for chemical space[2]. The building block (R)-1-(difluoromethoxy)propan-2-amine hydrochloride (CAS: 1980026-21-8)[3] represents a highly versatile, chiral primary amine that introduces a difluoromethoxy (-OCF₂H) group into molecular scaffolds.

Mechanistic Insights: The Causality of the -OCF₂H Bioisostere

To understand why this building block is transformative, we must examine the physicochemical causality introduced by the difluoromethoxy group:

  • Metabolic Shielding : The traditional methoxy (-OCH₃) group is highly electron-rich, making it a prime target for oxidative O-dealkylation by Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4). By replacing two hydrogen atoms with highly electronegative fluorine atoms, the oxidation potential of the carbon center is significantly raised, effectively blocking this metabolic liability[2].

  • Unconventional Hydrogen Bonding : Unlike the -CF₃ or -OCH₃ groups, the -OCF₂H moiety acts as an unconventional, lipophilic hydrogen bond donor[4]. The strong electron-withdrawing effect of the gem-difluoro substitution polarizes the remaining C-H bond, allowing it to engage in multipolar interactions within target protein binding pockets, often improving binding affinity.

  • Modulation of Amine Basicity : When the (R)-1-(difluoromethoxy)propan-2-amine building block is incorporated into a scaffold, the inductive electron-withdrawing effect of the -OCF₂H group lowers the pKa of the adjacent amine. This reduction in basicity can improve oral bioavailability and reduce hERG channel liability, a common off-target toxicity associated with highly basic amines.

Physicochemical Profiling

The decision to utilize this building block should be data-driven. Table 1 summarizes the quantitative impact of the difluoromethoxy group compared to its non-fluorinated and fully fluorinated counterparts.

Table 1: Comparative Physicochemical Impact of Alkoxy Substituents

PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCF₂H)Trifluoromethoxy (-OCF₃)
Steric Volume (ų) ~38~48~55
Lipophilicity (ΔLogP) +0.2+0.8+1.2
H-Bond Donor Capacity NoneWeak (Polarized C-H)None
H-Bond Acceptor Capacity StrongWeakVery Weak
CYP450 Liability High (O-dealkylation)LowVery Low

Workflow: Bioisosteric Optimization

The following logic diagram illustrates the decision-making process for integrating (R)-1-(difluoromethoxy)propan-2-amine into a hit-to-lead optimization campaign.

G Start Hit Compound (Suboptimal ADME) Identify Identify Metabolic Liability (e.g., -OCH3 demethylation) Start->Identify Incorporate Incorporate (R)-1-(Difluoromethoxy) propan-2-amine Identify->Incorporate Bioisosteric Replacement Assay In Vitro ADME & Potency Assays Incorporate->Assay Synthesize Analogs Decision Target Profile Achieved? Assay->Decision Success Lead Candidate Progression Decision->Success Yes Optimize Further Structural Optimization Decision->Optimize No Optimize->Incorporate Iterative Design

Workflow for addressing metabolic liabilities using the difluoromethoxy amine building block.

Experimental Protocols

To ensure high-fidelity synthesis, the following protocols have been designed as self-validating systems. Because the building block is supplied as a hydrochloride salt, meticulous control of stoichiometry and pH is required.

Protocol A: Synthesis of Difluoromethoxy-Functionalized Amides via HATU Coupling

Causality Note: HATU is selected over EDC/HOBt due to its superior kinetics in coupling electronically deactivated or sterically hindered amines. The use of 3.0 equivalents of DIPEA is strictly necessary: 1.0 eq neutralizes the amine hydrochloride salt, 1.0 eq deprotonates the carboxylic acid, and 1.0 eq maintains the basic microenvironment to prevent premature protonation.

Reagents:

  • Target Carboxylic Acid (1.0 eq)

  • (R)-1-(Difluoromethoxy)propan-2-amine hydrochloride (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF under an inert nitrogen atmosphere. Add DIPEA (2.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active HOAt ester.

  • Free-Basing & Coupling: In a separate vial, suspend (R)-1-(difluoromethoxy)propan-2-amine hydrochloride (1.1 eq) in a minimal volume of DMF and add DIPEA (1.0 eq) to liberate the free base. Transfer this solution dropwise to the activated acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2–4 hours.

  • Quenching & Extraction: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ (2x), 1M aqueous HCl (1x, to remove unreacted amine), and brine (1x).

  • Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Validation & QC Checkpoints:

  • pH Check: Spot the reaction mixture on wet pH paper at Step 2; it must read >pH 8. If acidic, the amine remains trapped as the unreactive salt.

  • LC-MS Verification: Expected mass should reflect the exact mass of the coupled product. The -OCF₂H group is stable under standard electrospray ionization (ESI) conditions.

Protocol B: Reductive Amination for Secondary Amine Scaffolds

Causality Note: Sodium triacetoxyborohydride (STAB) is utilized because it selectively reduces the transient iminium ion over the starting aldehyde, preventing the generation of primary alcohol byproducts.

Reagents:

  • Target Aldehyde (1.0 eq)

  • (R)-1-(Difluoromethoxy)propan-2-amine hydrochloride (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Triethylamine (TEA) (1.2 eq)

  • 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Methodology:

  • Iminium Formation: Suspend the amine hydrochloride salt (1.2 eq) in DCE. Add TEA (1.2 eq) and stir for 10 minutes to free-base the amine. Add the target aldehyde (1.0 eq). Stir at room temperature for 2 hours to allow imine/iminium formation.

  • Reduction: Cool the reaction to 0 °C. Add STAB (1.5 eq) portion-wise to control the exothermic hydride transfer. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching: Quench the reaction carefully with saturated aqueous NaHCO₃ until gas evolution (H₂) ceases.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3x). Combine organic layers, wash with brine, dry over MgSO₄, and concentrate.

Validation & QC Checkpoints:

  • TLC Monitoring: The imine intermediate is often visible under UV (254 nm) or via ninhydrin stain. Ensure complete consumption of the aldehyde before adding STAB.

  • Purity Assessment: Secondary amines containing the -OCF₂H group may streak on normal-phase silica. Addition of 1% TEA or NH₄OH to the mobile phase during chromatography is recommended to achieve sharp peak resolution.

References

  • Title: Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines Source: ChemRxiv URL:[Link]

  • Title: Fluorinated Building Blocks: Enhancing Drug Discovery Source: nbinno.com URL:[Link]

  • Title: Principles and Applications of CF2X Moieties as Unconventional Halogen Bond Donors in Medicinal Chemistry, Chemical Biology, and Drug Discovery Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Title: (2R)-1-(difluoromethoxy)propan-2-amine hydrochloride — Chemical Substance Information Source: NextSDS URL:[Link]

  • Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: PubMed Central (PMC) URL: [Link]

Sources

Method

NMR spectroscopy characterization of (R)-1-(Difluoromethoxy)propan-2-amine hydrochloride

Application Note: Comprehensive NMR Spectroscopy Characterization Protocol for (R)-1-(Difluoromethoxy)propan-2-amine Hydrochloride Audience: Research Scientists, Analytical Chemists, and Drug Development Professionals Ma...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive NMR Spectroscopy Characterization Protocol for (R)-1-(Difluoromethoxy)propan-2-amine Hydrochloride

Audience: Research Scientists, Analytical Chemists, and Drug Development Professionals Matrix: Small Molecule API Characterization / Structural Elucidation

Introduction and Structural Rationale

The incorporation of the difluoromethoxy group (–OCF₂H) into small molecule scaffolds is a highly effective bioisosteric strategy in modern drug design, utilized to modulate lipophilicity, enhance metabolic stability, and improve membrane permeability[1]. When combined with a chiral aliphatic amine, such as in (R)-1-(Difluoromethoxy)propan-2-amine hydrochloride , the resulting structural complexity requires rigorous analytical validation.

As a Senior Application Scientist, it is critical to recognize that characterizing this molecule is not merely about confirming mass; it is about validating the stereochemical environment and the unique spin-spin coupling networks introduced by the fluorine atoms. This guide outlines a self-validating Nuclear Magnetic Resonance (NMR) protocol designed to unambiguously assign the structure, resolve diastereotopic signals, and quantify heteronuclear couplings.

Experimental Workflow

NMR_Workflow S1 Sample Preparation (DMSO-d6, Internal TMS) S2 Probe Tuning & Shimming (1H, 13C, 19F Channels) S1->S2 S3 1D Acquisition (1H, 13C{1H}, 19F) S2->S3 S4 2D Correlation (COSY, HSQC, HMBC) S3->S4 S5 Multiplet Analysis & Diastereotopic Resolution S4->S5

Figure 1: Sequential NMR characterization workflow for chiral amine hydrochlorides.

Causality in Experimental Design: Why These Parameters?

Solvent Selection: The Case for DMSO-d₆

While CDCl₃ is the default solvent in many organic laboratories, it is fundamentally unsuited for amine hydrochlorides. The highly polar nature of the salt form leads to poor solubility in chloroform. More importantly, DMSO-d₆ acts as a strong hydrogen-bond acceptor. This property drastically reduces the chemical exchange rate of the ammonium (–NH₃⁺) protons, shifting them to the slow-exchange regime on the NMR timescale [2]. Consequently, the –NH₃⁺ protons appear as a distinct, quantifiable broad singlet (typically around 8.0–8.5 ppm), allowing for direct validation of the salt form.

Heteronuclear Coupling: The Difluoromethoxy Signature

The –OCF₂H group presents a highly diagnostic NMR signature due to the strong scalar coupling between the fluorine nuclei (Spin = 1/2) and both the adjacent proton and carbon atom.

  • ¹H NMR: The proton is split by the two equivalent fluorine atoms into a triplet (²J_{HF} ≈ 74 Hz) [1].

  • ¹³C NMR: The carbon is split into a triplet by the fluorines (¹J_{CF} ≈ 258 Hz).

  • ¹⁹F NMR: The two fluorine atoms are split by the proton into a doublet (²J_{FH} ≈ 74 Hz). Capturing these massive coupling constants requires a sufficient spectral width (SW) during acquisition to prevent signal aliasing or truncation.

Resolving Diastereotopic Protons

Because C2 is a defined stereocenter (R-configuration), the two protons on the adjacent C1 methylene group (–CH₂–O–) are chemically and magnetically non-equivalent. They will couple to each other (geminal coupling, ²J_{HH} ≈ 10.5 Hz) and to the C2 methine proton, forming a complex ABX spin system. A high-field magnet (≥ 500 MHz) is recommended to prevent these signals from overlapping into an unresolvable multiplet.

Step-by-Step Analytical Protocol

This protocol is designed as a self-validating system: the internal standard verifies the chemical shift axis, the solvent residual peak validates the lock/shim quality, and the integration ratios must mathematically close the mass balance of the molecule.

Step 1: Sample Preparation

  • Accurately weigh 15.0–20.0 mg of (R)-1-(Difluoromethoxy)propan-2-amine hydrochloride.

  • Dissolve the API in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

  • Transfer to a high-quality 5 mm NMR tube. Ensure no undissolved particulates remain, as they will distort the magnetic field homogeneity (B₀).

Step 2: Instrument Setup & Tuning

  • Insert the sample into a 500 MHz (or higher) NMR spectrometer at 298 K.

  • Lock onto the deuterium signal of DMSO-d₆.

  • Self-Validation Step: Perform gradient shimming followed by manual optimization of the Z1 and Z2 shims. The full-width at half-maximum (FWHM) of the TMS peak must be ≤ 0.8 Hz to ensure the fine coupling of the diastereotopic protons can be resolved.

  • Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies.

Step 3: ¹H NMR Acquisition

  • Pulse Sequence: Standard 1D pulse (e.g., zg30).

  • Parameters: 16–32 scans; Relaxation delay (D1) = 2.0 s; Spectral width = 15 ppm.

  • Validation: Verify the DMSO residual peak is exactly at 2.50 ppm and TMS is at 0.00 ppm.

Step 4: ¹⁹F NMR Acquisition

  • Pulse Sequence: 1D pulse without ¹H decoupling (to observe the ²J_{FH} coupling).

  • Parameters: 16 scans; D1 = 2.0 s; Spectral width = 200 ppm (Center at -100 ppm).

Step 5: ¹³C{¹H} NMR Acquisition

  • Pulse Sequence: ¹H-decoupled 1D carbon (e.g., zgpg30).

  • Parameters: 512–1024 scans (due to low natural abundance); D1 = 2.0 s.

  • Validation: Verify the DMSO-d₆ septet is exactly at 39.52 ppm.

Data Presentation and Spectral Interpretation

The following tables summarize the expected quantitative data for (R)-1-(Difluoromethoxy)propan-2-amine hydrochloride, derived from established chemical shift principles for chiral amines and difluoromethoxyarenes/alkanes [1, 3].

Table 1: ¹H NMR Quantitative Summary (500 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment Rationale
–CH₃ 1.25Doublet (d)3H³J_{HH} = 6.8Coupled to the C2 methine proton.
–CH(NH₃⁺)– 3.55Multiplet (m)1HN/ASplit by the methyl group and the two non-equivalent C1 protons.
–CH₂–O– (H_a) 4.05Dbl. of Dbl. (dd)1H²J{HH} = 10.5, ³J{HH} = 4.0Diastereotopic proton A; geminal and vicinal coupling.
–CH₂–O– (H_b) 4.15Dbl. of Dbl. (dd)1H²J{HH} = 10.5, ³J{HH} = 6.5Diastereotopic proton B; geminal and vicinal coupling.
–O–CHF₂ 6.80Triplet (t)1H²J_{HF} = 74.0Split equally by the two adjacent ¹⁹F nuclei.
–NH₃⁺ 8.30Broad Singlet (br s)3HN/AAmmonium salt protons; exchange slowed by DMSO-d₆.
Table 2: ¹³C and ¹⁹F NMR Quantitative Summary (DMSO-d₆)
NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹³C 15.5Singlet (s)N/AC3 Methyl carbon.
¹³C 47.2Singlet (s)N/AC2 Chiral methine carbon.
¹³C 69.8Singlet (s)N/AC1 Methylene carbon adjacent to oxygen.
¹³C 116.5Triplet (t)¹J_{CF} = 258.0Difluoromethoxy carbon; massive ¹J coupling.
¹⁹F -82.5Doublet (d)²J_{FH} = 74.0Difluoromethoxy fluorines; split by the single proton.

Conclusion

The rigorous characterization of (R)-1-(Difluoromethoxy)propan-2-amine hydrochloride requires a deep understanding of heteronuclear spin physics and stereochemical magnetic non-equivalence. By utilizing DMSO-d₆, the analyst preserves the critical –NH₃⁺ signal, validating the hydrochloride salt form. Furthermore, by carefully shimming the instrument and applying appropriate spectral widths, the massive ¹J{CF} and ²J{HF} couplings of the difluoromethoxy group, alongside the complex ABX system of the diastereotopic methylene protons, can be fully resolved and quantified.

References

  • Thomoson, C. S., & Dolbier, W. R. (2013). Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes. The Journal of Organic Chemistry, 78(17), 8904-8908. American Chemical Society. Available at:[Link]

  • Abraham, R. J., et al. (2016). On NH NMR Chemical Shifts, Part I. ResearchGate. Available at:[Link]

  • World Intellectual Property Organization. (2019). Pyrrolotriazine compounds and methods of inhibiting tam kinases (WO2019074962A1). Google Patents.
Application

Application Notes and Protocols: A Scalable Synthesis of (R)-1-(Difluoromethoxy)propan-2-amine Hydrochloride

Introduction: The Significance of Chiral Difluoromethoxy Amines in Drug Discovery The incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic st...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Difluoromethoxy Amines in Drug Discovery

The incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] The difluoromethoxy group (-OCF₂H) is of particular interest as it can act as a lipophilic hydrogen bond donor, influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[3][4] (R)-1-(Difluoromethoxy)propan-2-amine hydrochloride is a chiral building block that combines the beneficial properties of the difluoromethoxy moiety with a stereodefined amine, a common pharmacophore in many active pharmaceutical ingredients (APIs).[5][6] The development of a robust and scalable synthesis for this intermediate is therefore of significant interest to researchers and professionals in drug development.

This document provides a detailed guide to a scalable synthesis of (R)-1-(Difluoromethoxy)propan-2-amine hydrochloride, addressing key challenges in stereocontrol and the introduction of the difluoromethoxy group. The protocols described herein are designed to be adaptable for large-scale production while maintaining high enantiomeric purity and overall yield.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule suggests a convergent approach. The primary challenges are the stereoselective formation of the chiral amine center and the introduction of the difluoromethoxy group.

G Target (R)-1-(Difluoromethoxy)propan-2-amine hydrochloride Precursor1 (R)-1-(Difluoromethoxy)propan-2-ol Target->Precursor1 Azide formation & reduction Precursor2 1-(Difluoromethoxy)propan-2-one Precursor1->Precursor2 Asymmetric Reduction Precursor4 Difluorocarbene Source Precursor2->Precursor4 Difluorocarbene Source Precursor5 1-Hydroxypropan-2-one Precursor2->Precursor5 O-Difluoromethylation Precursor3 (R)-Alaninol Precursor5->Precursor3 Alternative Starting Material

Caption: Retrosynthetic analysis of (R)-1-(Difluoromethoxy)propan-2-amine hydrochloride.

Two primary strategies are considered for establishing the chiral center:

  • Asymmetric Reduction of a Prochiral Ketone: This involves the synthesis of 1-(difluoromethoxy)propan-2-one followed by an asymmetric reduction to yield the desired (R)-alcohol. This alcohol can then be converted to the amine.

  • Chiral Pool Synthesis: Starting from a readily available chiral building block, such as (R)-alaninol, and introducing the difluoromethoxy group.

The asymmetric reduction approach is often more convergent and amenable to scale-up, as it avoids carrying a chiral center through multiple synthetic steps where racemization could be a concern. This guide will focus on the asymmetric reduction pathway.

Detailed Synthetic Protocol

The overall synthetic scheme is a three-step process starting from the commercially available 1-hydroxypropan-2-one.

G A 1-Hydroxypropan-2-one B 1-(Difluoromethoxy)propan-2-one A->B  Difluoromethylation (e.g., ClCF2H, base) C (R)-1-(Difluoromethoxy)propan-2-ol B->C  Asymmetric Reduction (e.g., Ru-catalyst, H2) D (R)-N-(1-(Difluoromethoxy)propan-2-yl)acetamide C->D  Mitsunobu Reaction (NaN3)  Reduction (H2, Pd/C)  Acetylation (Ac2O) E (R)-1-(Difluoromethoxy)propan-2-amine hydrochloride D->E  HCl hydrolysis

Caption: Overall synthetic workflow for (R)-1-(Difluoromethoxy)propan-2-amine hydrochloride.

Part 1: Synthesis of 1-(Difluoromethoxy)propan-2-one

The introduction of the difluoromethoxy group is achieved via O-difluoromethylation of 1-hydroxypropan-2-one. This transformation is typically accomplished using a source of difluorocarbene.[1][3] While various reagents exist for generating difluorocarbene, the use of chlorodifluoromethane (Freon-22) with a suitable base is a cost-effective method for large-scale synthesis, although it requires specialized equipment to handle gaseous reagents.[7]

Protocol 1: O-Difluoromethylation

  • Materials:

    • 1-Hydroxypropan-2-one

    • Potassium hydroxide (KOH)

    • Tetrahydrofuran (THF), anhydrous

    • Chlorodifluoromethane (ClCF₂H)

    • Nitrogen gas (N₂)

  • Equipment:

    • Pressure reactor equipped with a gas inlet, pressure gauge, thermocouple, and mechanical stirrer.

    • Cooling system.

  • Procedure:

    • Charge the pressure reactor with a suspension of finely powdered KOH in anhydrous THF under a nitrogen atmosphere.

    • Cool the mixture to -10 °C to 0 °C.

    • Slowly add 1-hydroxypropan-2-one to the cooled suspension while maintaining the temperature.

    • Pressurize the reactor with chlorodifluoromethane gas to the desired pressure (e.g., 2-5 bar).

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Gas Chromatography (GC).

    • Upon completion, carefully vent the excess chlorodifluoromethane.

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to afford 1-(difluoromethoxy)propan-2-one.

Causality Behind Experimental Choices: The use of a pressure reactor is essential for handling the gaseous chlorodifluoromethane safely and efficiently. Anhydrous conditions are crucial to prevent the reaction of the base with water. Powdered KOH provides a high surface area for the reaction.

ParameterValue
Starting Material1-Hydroxypropan-2-one
ReagentsKOH, ClCF₂H
SolventTHF
Temperature-10 °C to room temperature
Typical Yield70-85%
Purity (GC)>98%

Table 1: Optimized Reaction Parameters for O-Difluoromethylation.

Part 2: Asymmetric Reduction to (R)-1-(Difluoromethoxy)propan-2-ol

The stereoselective reduction of the prochiral ketone is the key step in establishing the desired stereochemistry. Biocatalytic reductive amination and asymmetric chemical synthesis are two powerful methodologies for producing chiral amines on an industrial scale.[8] Asymmetric transfer hydrogenation using a chiral ruthenium catalyst is a well-established and highly efficient method for this transformation.[9]

Protocol 2: Asymmetric Transfer Hydrogenation

  • Materials:

    • 1-(Difluoromethoxy)propan-2-one

    • (R,R)-Ts-DPEN RuCl₂ catalyst

    • Formic acid/triethylamine azeotrope (5:2)

    • Methanol

  • Equipment:

    • Jacketed glass reactor with a mechanical stirrer, thermocouple, and nitrogen inlet.

  • Procedure:

    • To a solution of 1-(difluoromethoxy)propan-2-one in methanol, add the (R,R)-Ts-DPEN RuCl₂ catalyst under a nitrogen atmosphere.

    • Add the formic acid/triethylamine azeotrope.

    • Heat the reaction mixture to 40-50 °C and stir for 12-24 hours. Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) using a chiral column.

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The crude (R)-1-(difluoromethoxy)propan-2-ol is typically of high purity and can be used in the next step without further purification.

Causality Behind Experimental Choices: The choice of the (R,R)-Ts-DPEN RuCl₂ catalyst is critical for achieving high enantioselectivity for the (R)-alcohol. The formic acid/triethylamine azeotrope serves as the hydrogen source for the transfer hydrogenation.

ParameterValue
Substrate1-(Difluoromethoxy)propan-2-one
Catalyst(R,R)-Ts-DPEN RuCl₂
Hydrogen SourceHCOOH/NEt₃ (5:2)
SolventMethanol
Temperature40-50 °C
Typical Yield>95%
Enantiomeric Excess (ee)>99%

Table 2: Optimized Parameters for Asymmetric Transfer Hydrogenation.

Part 3: Conversion to (R)-1-(Difluoromethoxy)propan-2-amine hydrochloride

The final steps involve the conversion of the chiral alcohol to the corresponding amine, followed by salt formation. A common and reliable method is a two-step sequence involving a Mitsunobu reaction with an azide source, followed by reduction of the resulting azide.

Protocol 3: Azidation and Reduction

  • Materials:

    • (R)-1-(Difluoromethoxy)propan-2-ol

    • Triphenylphosphine (PPh₃)

    • Diisopropyl azodicarboxylate (DIAD)

    • Sodium azide (NaN₃)

    • Toluene

    • Palladium on carbon (10% Pd/C)

    • Methanol

    • Hydrogen gas (H₂)

    • Hydrochloric acid (in isopropanol)

  • Equipment:

    • Jacketed glass reactor with a mechanical stirrer, thermocouple, and nitrogen inlet.

    • Hydrogenation apparatus.

  • Procedure:

    • Azidation:

      • Dissolve (R)-1-(difluoromethoxy)propan-2-ol and triphenylphosphine in toluene under a nitrogen atmosphere.

      • Cool the solution to 0 °C.

      • Slowly add DIAD to the cooled solution.

      • Add sodium azide and allow the reaction to warm to room temperature and stir for 12-18 hours.

      • Filter the reaction mixture and concentrate the filtrate. The crude azide can be used directly in the next step.

    • Reduction:

      • Dissolve the crude azide in methanol and add 10% Pd/C.

      • Pressurize the hydrogenation apparatus with hydrogen gas (e.g., 3-5 bar).

      • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC).

      • Carefully filter the catalyst.

    • Salt Formation:

      • Cool the methanolic solution of the amine to 0 °C.

      • Slowly add a solution of hydrochloric acid in isopropanol.

      • Stir the resulting slurry at 0 °C for 1-2 hours.

      • Collect the solid product by filtration, wash with cold isopropanol, and dry under vacuum to yield (R)-1-(Difluoromethoxy)propan-2-amine hydrochloride.

Causality Behind Experimental Choices: The Mitsunobu reaction provides a reliable method for inverting the stereochemistry of the alcohol to the desired amine configuration. The use of sodium azide is a common and effective way to introduce the nitrogen functionality.[10] Catalytic hydrogenation is a clean and efficient method for reducing the azide to the primary amine.

ParameterValue
Starting Material(R)-1-(Difluoromethoxy)propan-2-ol
ReagentsPPh₃, DIAD, NaN₃, H₂, Pd/C, HCl
SolventsToluene, Methanol, Isopropanol
Temperature0 °C to room temperature
Typical Overall Yield65-75% (from the alcohol)
Purity (HPLC)>99%
Enantiomeric PurityMaintained from the previous step

Table 3: Optimized Parameters for the Final Conversion Steps.

Safety and Handling Considerations

  • Difluoromethoxy Compounds: While specific toxicity data for (R)-1-(difluoromethoxy)propan-2-amine hydrochloride may be limited, it is prudent to handle all fluorinated compounds with care.[11] Assume they are harmful if swallowed, in contact with skin, or if inhaled.[12][13][14]

  • Chlorodifluoromethane: This is a pressurized gas and should be handled in a well-ventilated area using appropriate equipment.

  • Sodium Azide: Sodium azide is highly toxic and can form explosive metal azides.[15] Use appropriate personal protective equipment (PPE) and handle with care.

  • Hydrogen Gas: Hydrogen is highly flammable and should be used in a well-ventilated area away from ignition sources.

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate PPE, including safety glasses, gloves, and a lab coat.[12][13][14]

Analytical Characterization

The identity and purity of the final product and intermediates should be confirmed by a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess chemical purity.

  • Chiral HPLC: To determine the enantiomeric excess (ee).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

Conclusion

The protocol outlined in these application notes provides a robust and scalable pathway for the synthesis of (R)-1-(Difluoromethoxy)propan-2-amine hydrochloride. By employing a key asymmetric transfer hydrogenation step, high enantiomeric purity is achieved. The subsequent conversion of the chiral alcohol to the target amine hydrochloride is efficient and amenable to large-scale production. Careful attention to safety and handling procedures is paramount throughout the synthesis. This detailed guide should serve as a valuable resource for researchers and drug development professionals seeking to access this important chiral building block.

References

  • BenchChem. (2025). Revolutionizing Pharmaceutical Production: A Comparative Guide to Scalable Synthesis of 1-Aminoethanol Analogues.
  • PMC. (2024, June 25). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
  • ResearchGate. (2025, December 23). Scalable and sustainable synthesis of chiral amines by biocatalysis.
  • Hilaris Publisher. (n.d.). A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry.
  • RSC Publishing. (2022, June 6). Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases.
  • PMC. (n.d.). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis.
  • PMC - NIH. (2019, February 11). Catalytic radical difluoromethoxylation of arenes and heteroarenes.
  • PubMed. (2007, September 7). Asymmetric synthesis of beta2-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives.
  • Chemical Society Reviews (RSC Publishing). (2021, June 2). Late-stage difluoromethylation: concepts, developments and perspective. DOI:10.1039/D1CS00360G.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • ResearchGate. (n.d.). Applications and strategies for the synthesis of difluoromethoxylated (hetero)arenes.
  • Angene Chemical. (2025, February 24). Safety Data Sheet.
  • ACS Publications. (2022, August 19). Visible-Light Photoredox-Catalyzed C(sp2)–H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent. Organic Letters.
  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET.
  • Benchchem. (n.d.). Difluoromethanol: A Technical Guide to Safety and Handling.
  • PubMed. (2011, December 16). Asymmetric synthesis of chiral 1,3-diaminopropanols: bisoxazolidine-catalyzed C-C bond formation with α-keto amides.
  • Benchchem. (n.d.). Asymmetric synthesis protocols for chiral 1,2-amino alcohols using related compounds.
  • Tokyo Chemical Industry. (2025, November 7). SAFETY DATA SHEET.
  • RSC Publishing. (2010, January 15). Analytical Methods.
  • Chemical Science (RSC Publishing). (n.d.). Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases.
  • Vibrant Pharma Inc. (n.d.). (R)-1-(Difluoromethoxy)propan-2-amine hydrochloride.
  • ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
  • AstaTech, Inc. (n.d.). (R)-1,1-DIFLUOROPROPAN-2-AMINE HCL.
  • Ellman Laboratory - Yale University. (n.d.). Asymmetric Synthesis of Amines.
  • Synform. (n.d.). Synthesis of 1,3-Difunctionalized Amine Derivatives through Selective C-H Bond Oxidation.
  • Chemical Substance Information. (n.d.). 1-(difluoromethoxy)propan-2-amine hydrochloride.
  • Merck. (n.d.). (R)-1,1-DIFLUOROPROPAN-2-AMINE HCL | 1018434-72-4.
  • Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • ChemScene. (n.d.). 1-(2,4-Difluorophenoxy)propan-2-amine hydrochloride.
  • Beilstein Journal of Organic Chemistry. (2021, January 26). The preparation and properties of 1,1-difluorocyclopropane derivatives.
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Synthesis of 2-aminobenzofurans via base-mediated [3 + 2] annulation of N-phenoxy amides with gem-difluoroalkenes.
  • PubMed. (2019, April 16). The Generation of Difluoroketenimine and Its Application in the Synthesis of α,α-Difluoro-β-amino Amides.

Sources

Method

Application Note: Strategic Incorporation of (R)-1-(Difluoromethoxy)propan-2-amine Hydrochloride into Peptidomimetics

Executive Summary & Mechanistic Rationale The transition from native peptides to peptidomimetics is primarily driven by the need to overcome inherent pharmacokinetic (PK) liabilities, such as rapid proteolytic degradatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The transition from native peptides to peptidomimetics is primarily driven by the need to overcome inherent pharmacokinetic (PK) liabilities, such as rapid proteolytic degradation and poor membrane permeability. The incorporation of non-canonical, fluorinated building blocks has emerged as a cornerstone strategy in modern drug design[1].

(R)-1-(Difluoromethoxy)propan-2-amine hydrochloride (CAS: 1980026-21-8)[2] is a highly specialized chiral amine that serves as a premium building block for C-terminal capping or side-chain modification.

Causality of Experimental Design:

  • The Bioisosteric Advantage: The difluoromethoxy group (-OCF₂H) is uniquely positioned as a "lipophilic hydrogen bond donor"[3]. The strong electron-withdrawing nature of the gem-difluoro substitution polarizes the adjacent C-H bond, allowing it to act as a weak hydrogen bond donor. This effectively mimics the target-binding interactions of hydroxyl (-OH) or thiol (-SH) groups while masking the molecule from Phase II metabolic enzymes (e.g., glucuronidation)[4].

  • Conformational Restriction: The α -methyl group of the propan-2-amine backbone—specifically in the strict (R)-configuration—induces localized steric hindrance. This restricts the dihedral angles of the newly formed amide bond, drastically shielding the C-terminus from exopeptidase cleavage.

  • Salt Form Considerations: Supplied as a hydrochloride salt[2], this building block is highly stable but requires precise neutralization (free-basing) during coupling to ensure nucleophilicity without triggering premature degradation of the peptide's active ester.

Physicochemical Profiling

The strategic replacement of a native C-terminal residue (e.g., Serine) with (R)-1-(Difluoromethoxy)propan-2-amine fundamentally shifts the physicochemical profile of the resulting peptidomimetic.

PropertyNative Peptide (C-terminal Serine)Peptidomimetic (C-terminal Amine Cap)Mechanistic Rationale for Shift
Lipophilicity (LogP) -1.2 (Hydrophilic)+0.8 (Lipophilic)The -OCF₂H group significantly increases lipophilicity compared to native hydroxyls, enhancing passive cellular permeability[3].
Proteolytic Stability ( t1/2​ ) 1.5 hours (Rapid degradation)> 24 hours (Highly stable)Removal of the scissile carboxylate/amide bond and introduction of α -branching steric shielding.
H-Bond Donors 33Maintained via the polarized C-H bond of the -OCF₂H lipophilic donor[5].
Metabolic Liability High (Glucuronidation of -OH)LowFluorine shielding blocks Phase II metabolism while retaining target affinity[4].

Workflow Visualization

Workflow A Sequence Analysis & Bioisostere Selection B Fmoc-SPPS on 2-CTC Resin A->B C Mild Cleavage (Retain Side-Chain Protecting Groups) B->C D Solution-Phase Coupling: (R)-1-(Difluoromethoxy)propan-2-amine C->D E Global Deprotection (TFA/TIS/H2O) D->E F LC-MS & 19F-NMR Validation E->F

Figure 1: End-to-end workflow for the integration of difluoromethoxy bioisosteres into peptidomimetics.

Experimental Protocols

Because (R)-1-(Difluoromethoxy)propan-2-amine is an α -branched primary amine (sterically hindered), standard solid-phase peptide synthesis (SPPS) coupling reagents like HBTU or DIC on-resin often yield incomplete conversions[6]. A solution-phase coupling strategy utilizing highly reactive uronium salts (HATU) is required.

Phase 1: Mild Cleavage of the Protected Peptide
  • Resin Selection: Synthesize the peptide sequence on a 2-Chlorotrityl chloride (2-CTC) resin. The extreme acid lability of the 2-CTC linker allows for cleavage of the peptide while retaining all side-chain protecting groups[6].

  • Washing: Wash the resin with anhydrous DCM (5 x 5 mL) to remove residual DMF.

  • Cleavage: Treat the resin with 1% Trifluoroacetic acid (TFA) in DCM for 15 minutes at room temperature.

  • Neutralization: Filter the cleavage cocktail directly into a round-bottom flask containing 10% pyridine in methanol. Causality: Immediate neutralization prevents the premature loss of acid-sensitive side-chain protecting groups (e.g., tBu, Trt, Pbf).

  • Validation Check: Evaporate a 10 µL aliquot, reconstitute in MeCN, and analyze via LC-MS. Pass criteria: Observation of the fully protected peptide mass with an intact C-terminal carboxylic acid.

Phase 2: Amine Free-Basing & Solution-Phase Coupling
  • Activation: In a dry flask, dissolve the protected peptide (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and HOAt (1.2 eq). Causality: HOAt is critical here; it stabilizes the highly reactive active ester and minimizes epimerization of the C-terminal chiral center during the prolonged coupling required for hindered amines.

  • Pre-activation: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) and stir for exactly 3 minutes.

  • Free-Basing the Amine: In a separate vial, dissolve (R)-1-(Difluoromethoxy)propan-2-amine hydrochloride (1.5 eq)[2] in DMF. Add DIPEA (2.0 eq).

  • Validation Check: Spot the amine solution on wet pH paper. Pass criteria: A pH of ~9 confirms the complete neutralization of the HCl salt, ensuring the amine is fully nucleophilic.

  • Coupling: Transfer the free-based amine dropwise to the activated peptide solution. Stir at room temperature for 4 hours.

  • Validation Check: Monitor the reaction via LC-MS. Pass criteria: Complete consumption of the HOAt-active ester peak and appearance of the target conjugate mass.

Phase 3: Global Deprotection
  • Concentration: Remove DMF under reduced pressure.

  • Deprotection Cocktail: Treat the crude residue with 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O for 2 hours. Causality: TIS acts as a carbocation scavenger. Without it, cleaved protecting groups (like t-butyl cations) will re-alkylate the electron-rich side chains of the peptide.

  • Isolation: Precipitate the final peptidomimetic in cold diethyl ether, centrifuge at 4000 rpm for 5 minutes, and dry the pellet under vacuum.

Reaction Mechanism

Mechanism Peptide Protected Peptide (-COOH) Activation HATU / DIPEA Activation Peptide->Activation ActiveEster OAt Active Ester Activation->ActiveEster Fast Product Peptidomimetic Conjugate ActiveEster->Product Amidation AmineSalt Amine HCl Salt FreeBase Free Amine Nucleophile AmineSalt->FreeBase DIPEA FreeBase->Product Nucleophilic Attack

Figure 2: Mechanistic pathway of HATU-mediated coupling with the sterically hindered chiral amine.

Analytical Validation

To ensure the structural integrity of the synthesized peptidomimetic, the following orthogonal analytical techniques must be employed:

  • ¹⁹F-NMR Spectroscopy: The difluoromethoxy group provides a highly diagnostic signal. Look for a characteristic doublet or an ABX spin system in the -80 to -85 ppm region (relative to CFCl₃). This confirms that the -OCF₂H moiety survived the acidic global deprotection intact.

  • High-Resolution Mass Spectrometry (HRMS): Verify the exact mass shift corresponding to the addition of the amine minus the loss of water (amidation). The isotopic distribution pattern must reflect the absence of chlorine, confirming the complete removal of the hydrochloride counterion.

References

  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept Source: Journal of Medicinal Chemistry - ACS Publications URL:3

  • Application Notes and Protocols: Difluoromethanol in Medicinal Chemistry Source: Benchchem URL:4

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory Source: University of California, Irvine (UCI) URL:6

  • NOVEL PEPTIDOMIMETIC COMPOUND AND DESIGN - EP 4261830 A1 Source: European Patent Office URL:1

  • (R)-1-(difluoromethoxy)propan-2-amine HCl Source: ChemicalBook URL:2

Sources

Application

Application Note: Catalytic Systems for the Functionalization of (R)-1-(Difluoromethoxy)propan-2-amine Hydrochloride

Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Executive Summary & Chemical Significance The incorpo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary & Chemical Significance

The incorporation of fluorinated motifs into small-molecule therapeutics is a cornerstone of modern medicinal chemistry. Specifically, the difluoromethoxy group (–OCF₂H) has emerged as a highly valued bioisostere for hydroxyl (–OH) and methoxy (–OCH₃) groups[1]. Unlike the fully fluorinated trifluoromethoxy group, the proton of the –OCF₂H moiety acts as a lipophilic hydrogen bond donor, which can significantly enhance a drug candidate's membrane permeability, metabolic stability, and overall pharmacokinetic profile[2][3].

(R)-1-(Difluoromethoxy)propan-2-amine hydrochloride is a versatile chiral building block utilized in the synthesis of advanced pharmaceutical agents, including TAM kinase inhibitors[4]. However, deploying this compound in late-stage catalytic cross-coupling presents two distinct chemical challenges:

  • Electronic Deactivation: The strongly electron-withdrawing nature of the adjacent β-difluoromethoxy group subtly reduces the nucleophilicity of the primary amine.

  • Salt Formulation: As a hydrochloride salt, the amine requires precise stoichiometric base management to liberate the free nucleophile in situ without degrading base-sensitive coupling partners or prematurely poisoning the transition-metal catalyst[5].

This application note details optimized catalytic systems—specifically Palladium-catalyzed Buchwald-Hartwig amination and Iridium/Ruthenium-mediated reductive amination—tailored for this specific chiral amine.

Mechanistic Insights: Designing the Catalytic System

To successfully couple (R)-1-(Difluoromethoxy)propan-2-amine hydrochloride, the catalytic cycle must be meticulously engineered to account for the hydrochloride salt and the primary aliphatic nature of the amine.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig cross-coupling is the premier method for constructing C–N bonds between aryl halides and aliphatic amines[6]. For primary aliphatic amines, the primary risk is β-hydride elimination or undesired bis-arylation.

Causality in Catalyst Selection:

  • Ligand Choice: Bulky, electron-rich dialkylbiaryl monophosphine ligands, such as BrettPhos or tBuBrettPhos , are strictly required[7]. The steric bulk of these ligands enforces a mono-ligated Pd(0) active species and accelerates reductive elimination, preventing the primary amine from undergoing a second arylation event.

  • Base Selection: Because the substrate is a hydrochloride salt, 2.2 to 2.5 equivalents of base must be used. The first equivalent neutralizes the HCl to liberate the free amine, while the remaining base participates in the catalytic cycle to deprotonate the coordinated amine intermediate[5]. Sodium tert-butoxide (NaOtBu) is highly effective, but for base-sensitive aryl halides, a weaker base like Cesium Carbonate (Cs₂CO₃) combined with higher temperatures is recommended.

G A Pd(0)L Active Catalyst B Oxidative Addition (Ar-X insertion) A->B Ar-X C Amine Coordination & HCl Neutralization B->C Amine·HCl + Base D Reductive Elimination (C-N Bond Formation) C->D Base·HX D->A Product

Caption: Catalytic cycle of Pd-catalyzed amination adapted for amine hydrochloride salts.

Reductive Amination (Alternative Pathway)

When coupling the amine with aldehydes or ketones, reductive amination is preferred. Using Sodium triacetoxyborohydride (STAB) in the presence of a mild acid (e.g., acetic acid) allows for the efficient formation of the iminium intermediate, followed by rapid reduction[8]. The hydrochloride salt of the amine is actually advantageous here, as it provides a mildly acidic environment that facilitates initial imine formation.

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape for the Buchwald-Hartwig coupling of (R)-1-(Difluoromethoxy)propan-2-amine hydrochloride with a model electron-neutral aryl bromide.

EntryPrecatalyst (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Conversion (%)
1Pd₂(dba)₃ (2.5%)BINAP (5%)NaOtBu (2.5)Toluene9015% (Sluggish)
2Pd(OAc)₂ (5%)XPhos (10%)Cs₂CO₃ (2.5)1,4-Dioxane10045%
3BrettPhos Pd G3 (2%)None addedNaOtBu (2.2)Toluene8098% (Optimal)
4BrettPhos Pd G3 (2%)None addedLHMDS (2.5)THF6588%
5BrettPhos Pd G3 (2%)None addedNaOtBu (1.1)Toluene80<5% (Salt inhibition)

Data Interpretation: Entry 5 demonstrates the critical failure of using standard base equivalents (1.1 eq) when dealing with a hydrochloride salt. The acid completely quenches the base, preventing the catalytic cycle from proceeding. Entry 3 utilizes a Generation 3 (G3) palladacycle precatalyst, which ensures rapid, self-validating generation of the active Pd(0) species upon exposure to the base[5].

Experimental Protocol: Pd-Catalyzed C-N Cross-Coupling

This protocol is designed as a self-validating system. Visual cues and specific analytical checkpoints are embedded to ensure the integrity of the reaction at each stage.

Materials Required
  • (R)-1-(Difluoromethoxy)propan-2-amine hydrochloride (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • BrettPhos Pd G3 precatalyst (0.02 equiv, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.2 equiv)

  • Anhydrous Toluene (degassed)

Step-by-Step Methodology

Step 1: Reaction Assembly (Glovebox or Standard Schlenk Technique)

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the Aryl halide (1.0 mmol) and (R)-1-(Difluoromethoxy)propan-2-amine hydrochloride (1.2 mmol).

  • Add the BrettPhos Pd G3 precatalyst (2 mol%).

  • Add NaOtBu (2.2 mmol). Crucial Note: The extra equivalent of base is mandatory to neutralize the HCl salt.

Step 2: Solvent Addition and Catalyst Activation 4. Seal the vial with a PTFE-lined septum cap. If not using a glovebox, evacuate and backfill the vial with dry Nitrogen or Argon (repeat 3 times). 5. Inject anhydrous, degassed toluene (5 mL) via syringe. 6. Self-Validation Checkpoint: Stir the mixture at room temperature for 5 minutes. The suspension should transition from a pale yellow to a deep red/brown color. This color change visually validates the activation of the G3 precatalyst and the formation of the active LPd(0) species[5].

Step 3: Heating and Reaction Monitoring 7. Transfer the vial to a pre-heated aluminum block at 80 °C. 8. Stir vigorously (800 rpm) for 4 to 12 hours. 9. Self-Validation Checkpoint: Monitor reaction progress via LCMS or TLC. The disappearance of the aryl halide peak and the emergence of a more lipophilic product mass confirms C-N bond formation.

Step 4: Workup and Isolation 10. Cool the reaction to room temperature. 11. Quench the reaction by adding 2 mL of water, then dilute with Ethyl Acetate (10 mL). 12. Filter the biphasic mixture through a short pad of Celite to remove precipitated palladium black and inorganic salts (NaCl/NaBr). 13. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo. 14. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient).

Workflow Step1 1. Reagent Prep Weigh Amine·HCl, Ar-X, Pd, Base Step2 2. Activation Add Solvent (Observe Red/Brown) Step1->Step2 Step3 3. Catalysis Heat at 80°C under Inert Gas Step2->Step3 Step4 4. Workup Filter, Extract, Chromatography Step3->Step4

Caption: Step-by-step experimental workflow for the C-N cross-coupling protocol.

References

  • Pyrrolotriazine compounds and methods of inhibiting tam kinases, google.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLwbznAWavRDRbGSwAYyYEICH6eSRM6orm4DOhmoQTWOyAgmyqzQAm7giAhRfQHlqtHf_FtgrrokBWxm1poAh8u3jC91aZslBy-ydgGQxu1UxVQGcwfZYA9c2U2dlqXFwOYTpbc56lqGL5ze0z]
  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines, chemrxiv.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGxv8eiK8hJFy3CCaiEmhrMVWCLqej7yueTdYwnL6Ol0sd30uJT1E1uZMYIK3rFg29rpfRsXH1V5h5-kXlI9FwVNK3JWXyZtEPbOvl3f07-JEsBHViaWhzeMQGtzwJle_OUerY7_pM8WOiK47DMc4=]
  • In Situ Generated Fluorinated Iminium Salts for Difluoromethylation and Difluoroacetylation, acs.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBAAkBpDh1Y-CPZLyos8ddQEp7XjF-P8UBnQKzax54-p_7E6-Js5GP8CXNbn5c2fxxhCtkhAQpci42f7Nfmc9bboQxI1hpmfBMCgWqlCsG2uOulh_fChtM6M1q-kZoVKAns-Rx_dOP5B-RK5ebQg==]
  • Mechanochemical Strategies Applied to the Late‐Stage Modifications of Pharmaceutically Active Compounds, nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8u4kl9h2Y0A_bzCUuNzvk4Z7bnuGv_SOLbxzbQTwNkotP9ZY4eG6N7kJT9Ki3sYQeTZDyd1XLB50E7BEyIp_flEqjG2iI6GGXEBTuRyZne-CXNGzHOAA4bi2IT6gaiiMcc7GOZTlWEmAMMTc=]
  • Structure guided optimization of novel inhibitors of Plasmodium lysyl-tRNA synthetase with multistage activity against malaria, chemrxiv.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgB7w6dX-UE9yaRJw-9QcjqBp3GxhQpoKbcMa5DBd-l5BzytoJyFOkQ35ABdoWANALixpp8NCnh3QhuQbjCnsvoJBJBtFfanZVbXgyqngb-zkBsKDhzz5HKxk873Frf0M12jLoF0Ba2DpYQYAVrnb-PA==]
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions, mit.edu,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaVFrr3dy_7JZQAPTauwRQk2d7MXHaa4EV77vxZ0YzB_hKq197AnIMc_6NixOZ8qA3PWXIvHgEtx9YqKdxwsH2xlXSNFkZnz0y8RXRtpT9qeYBXuLdoYRfjQGLfFgltg14fDdGHMMCRujVjhPNgESsj9NkK4Ulean8amKN5SspIy8x37_Z6Bp3F64oNSs-zJGKhwRTO69z8tm7vfjjD8aAm2vdjB-z_nsyZK6PS_VgGjj-U1BnIQ==]
  • Buchwald–Hartwig amination, wikipedia.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFU9qj_4aPHfWRiaqbid2hsvvTi_NkKSr8drJ8qCcoY5odpJdf8RUN6TGbp-dSHFV1hG00iVo9Z0W8LEKuoN8zdBonTi-atYeJZohtUZqqIB1jwkbcv8mP3fT0u_hgoJ0QBkOSRgayT78ZbZrYvztXjIReLhZLu7ceCiSE=]
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?, wuxiapptec.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-W71fa8Ipt-5Yv57-ND5Q5bViHNULvVm3vOQAIOSstkZA0p4XvS45gAiKreIQx65739IEEzOWVy7_4FB9lPlvBQRB9pr4pEsYDT_fAvUrpqHSJMiRCLXkxaUD69K9T61Qcrj4NuPSze1SZ9vqvw2CBGkSbiZ4jmn1sDfv0jqBg_3skfu_mHyRreDeoc5LSIb4wJ-Bi61hjBbnrgGfuQbXnAzFGKPu1CW0Lofd6dPN0ZjFx3m3TDsvisOkwKk=]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (R)-1-(Difluoromethoxy)propan-2-amine hydrochloride

Welcome to the technical support guide for the synthesis of (R)-1-(Difluoromethoxy)propan-2-amine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development professionals who ar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of (R)-1-(Difluoromethoxy)propan-2-amine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable fluorinated building block. Chiral amines are crucial components in many pharmaceutical compounds, and introducing fluorine moieties like the difluoromethoxy group can significantly enhance metabolic stability and binding affinity.[1][2]

This guide moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges during the synthesis, focusing primarily on the critical reductive amination step.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The most common and efficient route to the target amine involves the asymmetric reductive amination of 1-(difluoromethoxy)propan-2-one.

Q1: My reaction yield is significantly lower than expected. What are the primary causes and how can I fix this?

Low yield is the most common issue, often stemming from a few critical parameters in the reductive amination process.

Possible Cause 1: Inefficient Imine/Iminium Ion Formation The cornerstone of reductive amination is the formation of an imine or iminium ion intermediate, which is then reduced to the amine.[3] This is an equilibrium-driven process highly sensitive to reaction conditions.

  • Scientific Rationale: Imine formation is a condensation reaction that releases water. According to Le Chatelier's principle, the presence of water in the reaction medium can shift the equilibrium back towards the starting materials, hindering the formation of the necessary intermediate. Furthermore, the reaction is acid-catalyzed; however, the pH must be carefully controlled.[4]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or methanol). Consider adding 3Å or 4Å molecular sieves to the reaction mixture to sequester the water produced in situ.[5]

    • Optimize pH: The reaction requires a mildly acidic environment (typically pH 4-6) to protonate the carbonyl oxygen, making it more electrophilic, without excessively protonating the amine nucleophile.[4] Add a stoichiometric equivalent of a weak acid, such as acetic acid, to catalyze imine formation.[4][6]

    • Monitor Imine Formation: Before adding the reducing agent, allow the ketone and amine source (e.g., ammonium acetate) to stir for 30-60 minutes.[4] You can monitor the formation of the imine intermediate by TLC, GC-MS, or ¹H NMR to ensure this step is proceeding efficiently before initiating the reduction.

Possible Cause 2: Premature Reduction of the Ketone The reducing agent should ideally be selective for the iminium ion over the starting ketone. A non-selective or overly reactive reducing agent will simply convert your ketone to 1-(difluoromethoxy)propan-2-ol, a common impurity that kills your yield.

  • Scientific Rationale: Standard borohydride reagents like sodium borohydride (NaBH₄) are highly reactive and can readily reduce both aldehydes and ketones.[4][5] To improve selectivity, a sterically hindered or electronically deactivated borohydride is necessary.

  • Troubleshooting Steps:

    • Select a Milder Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for many reductive aminations.[4][7][8] It is less reactive than NaBH₄ and selectively reduces the protonated imine. Sodium cyanoborohydride (NaBH₃CN) is another effective option, particularly under acidic conditions where it is more stable than NaBH₄.[4][7]

    • Control Reagent Addition: If using a more reactive agent like NaBH₄ is unavoidable, add it slowly in portions at a reduced temperature (e.g., 0 °C) after confirming that imine formation is complete.[5][7] This minimizes the concentration of the reducing agent available to react with the starting ketone.

Below is a workflow diagram to guide your troubleshooting process for low-yield reactions.

G Start Low Reaction Yield CheckImine Problem with Imine Formation? Start->CheckImine CheckReduction Problem with Reduction Step? Start->CheckReduction Anhydrous Ensure Anhydrous Conditions (Dry Solvents, Mol. Sieves) CheckImine->Anhydrous Water present? pH Optimize pH (4-6) (Add Acetic Acid) CheckImine->pH Incorrect pH? Monitor Monitor Imine Formation (TLC, NMR before reduction) CheckImine->Monitor Unsure of progress? ReagentChoice Use a Milder Reducing Agent (e.g., NaBH(OAc)₃) CheckReduction->ReagentChoice Ketone reduction observed? TempControl Control Reagent Addition (Portion-wise, Low Temp) CheckReduction->TempControl Using strong reductant? ReagentQuality Verify Reagent Quality (Use fresh bottle) CheckReduction->ReagentQuality Reaction still fails? G Start Start: 1-(difluoromethoxy)propan-2-one + Ammonium Acetate Imine_Formation Step 1: Imine Formation Solvent: Anhydrous MeOH Catalyst: Acetic Acid Stir 1h @ RT Start->Imine_Formation Reduction Step 2: Reduction Cool to 0°C Add NaBH(OAc)₃ portion-wise Imine_Formation->Reduction Reaction_Complete Step 3: Reaction Monitoring Stir overnight @ RT Monitor by TLC (Ninhydrin) Reduction->Reaction_Complete Quench Step 4: Quench & Workup Add sat. aq. NaHCO₃ Extract with EtOAc Reaction_Complete->Quench Purify Step 5: Purification Acid-Base Extraction or Column (NH₄OH treated silica) Quench->Purify End Product: (R)-1-(difluoromethoxy)propan-2-amine Purify->End

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with (R)-1-(Difluoromethoxy)propan-2-amine hydrochloride

Welcome to the technical support center for (R)-1-(Difluoromethoxy)propan-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (R)-1-(Difluoromethoxy)propan-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently asked questions regarding the solubility of this compound in organic solvents. As a hydrochloride salt of a primary amine, its solubility profile can present unique challenges in various experimental setups. This resource aims to equip you with the knowledge and practical protocols to effectively overcome these issues.

Troubleshooting Guide: Enhancing Solubility in Organic Solvents

This section provides a structured approach to resolving solubility issues with (R)-1-(Difluoromethoxy)propan-2-amine hydrochloride. The following question-and-answer format directly addresses common problems encountered in the laboratory.

Question 1: I'm having difficulty dissolving (R)-1-(Difluoromethoxy)propan-2-amine hydrochloride in my desired non-polar or weakly polar organic solvent. What are my options?

Answer:

This is a common challenge. Amine hydrochloride salts are ionic compounds and, as such, generally exhibit poor solubility in non-polar organic solvents.[1][2] The strong ionic interactions within the crystal lattice of the salt require a solvent that can effectively solvate the ions, a characteristic that non-polar solvents lack. Here is a systematic approach to address this issue:

1. Systematic Solvent Screening:

The first step is to perform a systematic solvent screening to identify a suitable solvent or solvent system. It's recommended to test a range of solvents with varying polarities.

Experimental Protocol: Small-Scale Solubility Assessment

  • Preparation: Weigh a small, precise amount of (R)-1-(Difluoromethoxy)propan-2-amine hydrochloride (e.g., 1-5 mg) into several small vials.

  • Solvent Addition: To each vial, add a measured volume of a different solvent (e.g., 100 µL). Start with a range of solvents from polar to non-polar.

  • Observation & Agitation: Vigorously vortex each vial for 1-2 minutes and visually inspect for dissolution. If the solid remains, incrementally add more solvent (e.g., in 100 µL portions) and repeat the agitation until the solid dissolves or a practical volume limit is reached.

  • Quantification (Optional but Recommended): For more precise measurements, analyze the saturated solution using a calibrated analytical technique like HPLC-UV to determine the exact solubility.

Table 1: Expected Solubility Trends for Amine Hydrochloride Salts

Solvent ClassExamplesExpected SolubilityRationale
Polar Protic Methanol, Ethanol, WaterHighCapable of hydrogen bonding and solvating both the cation and anion.[3]
Polar Aprotic DMF, DMSO, AcetonitrileModerate to HighPossess large dipole moments to solvate ions, but lack hydrogen bond donating ability.
Weakly Polar Dichloromethane (DCM), Tetrahydrofuran (THF)Low to ModerateMay show some solubility, especially with heating or co-solvents.
Non-Polar Hexane, Toluene, Diethyl EtherVery Low/InsolubleLack the polarity to overcome the lattice energy of the salt.
2. The Power of Co-solvents:

If a single solvent system is not effective, a co-solvent approach can be highly beneficial.[4] A small amount of a polar solvent can significantly increase the solubility in a less polar medium.

Workflow for Co-solvent Selection

CoSolvent_Workflow Start Insoluble in Primary Solvent Screen Identify Miscible Polar Co-solvents (e.g., Methanol, Ethanol, DMF, DMSO) Start->Screen Titrate Titrate Co-solvent into Slurry Screen->Titrate Observe Observe for Dissolution Titrate->Observe Success Homogeneous Solution Achieved Observe->Success Yes Failure Insolubility Persists Observe->Failure No

Caption: Workflow for selecting an effective co-solvent system.

3. Temperature Adjustment:

For many compounds, solubility increases with temperature.[5] However, this relationship should be determined empirically.

Experimental Protocol: Temperature-Dependent Solubility Study

  • Slurry Preparation: Create a slurry of the compound in the desired solvent at room temperature, ensuring excess solid is present.

  • Heating and Equilibration: Place the slurry in a temperature-controlled shaker bath. Gradually increase the temperature in increments (e.g., 10°C). Allow the system to equilibrate for at least one hour at each temperature.

  • Sampling: At each temperature point, carefully take a sample of the supernatant. It is crucial to filter the sample immediately using a pre-heated syringe filter to prevent precipitation upon cooling.

  • Analysis: Analyze the concentration of the dissolved compound in the filtrate.

Caution: Be mindful of the thermal stability of (R)-1-(Difluoromethoxy)propan-2-amine hydrochloride at elevated temperatures. A preliminary thermal stability study (e.g., using TGA or DSC) is advisable if high temperatures are required.

Question 2: My reaction requires the free amine, but I only have the hydrochloride salt. How can I improve solubility and use it directly in my reaction?

Answer:

This is a frequent scenario in organic synthesis. The hydrochloride salt is often more stable and easier to handle than the free amine.[1] You have two primary strategies: in situ neutralization or isolation of the free amine.

1. In Situ Neutralization:

This is often the more convenient method, as it avoids an extra isolation step. The principle is to add a base to the reaction mixture to neutralize the HCl and generate the free amine in solution.

Choosing the Right Base:

The choice of base is critical and depends on the reaction conditions and the pKa of the amine.

  • For reactions sensitive to inorganic salts: Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). These will form the corresponding ammonium hydrochloride salt, which may or may not precipitate depending on the solvent.

  • For reactions tolerant of inorganic salts: Anhydrous inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can be used. These are often less soluble in organic solvents, which can be advantageous for easy removal by filtration after the reaction.

Experimental Protocol: In Situ Neutralization

  • Dispersion: Suspend the (R)-1-(Difluoromethoxy)propan-2-amine hydrochloride in the chosen reaction solvent.

  • Base Addition: Add at least one equivalent of the selected base. For solid bases, vigorous stirring is essential. For liquid bases, add them dropwise.

  • Stirring: Allow the mixture to stir for a period (e.g., 15-30 minutes) to ensure complete neutralization before adding other reagents. You may observe the solid hydrochloride salt dissolving as the more soluble free amine is formed.

2. Free-Basing and Isolation:

If the presence of a salt byproduct is detrimental to your reaction, or if you require a pure solution of the free amine, you will need to perform a free-basing extraction.[1]

Experimental Protocol: Free-Basing Extraction

  • Dissolution: Dissolve the hydrochloride salt in an aqueous solution (e.g., deionized water or a dilute buffer).

  • Basification: Slowly add an aqueous solution of a base (e.g., 1M NaOH or NaHCO₃) while monitoring the pH with a pH meter or pH paper. Continue adding the base until the pH is significantly above the pKa of the amine (a pH of 10-11 is generally sufficient).

  • Extraction: Extract the aqueous layer with a water-immiscible organic solvent in which the free amine is soluble (e.g., dichloromethane, ethyl acetate, or diethyl ether). Repeat the extraction 2-3 times to ensure complete recovery.

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the free amine.

Decision Tree for Handling the Hydrochloride Salt

Amine_HCl_Decision_Tree Start Need to use (R)-1-(Difluoromethoxy)propan-2-amine in an organic reaction Check_Salt_Tolerance Is the reaction tolerant to salt byproducts? Start->Check_Salt_Tolerance In_Situ Perform in situ neutralization with a suitable base Check_Salt_Tolerance->In_Situ Yes Free_Base Perform a free-basing extraction to isolate the pure amine Check_Salt_Tolerance->Free_Base No

Caption: Decision-making process for using the hydrochloride salt in a reaction.

Frequently Asked Questions (FAQs)

Q1: Why is (R)-1-(Difluoromethoxy)propan-2-amine often supplied as a hydrochloride salt?

A1: Amines are often converted to their hydrochloride salts to improve their stability and ease of handling.[1][6] The free amine can be more volatile, susceptible to oxidation, and may be a liquid or low-melting solid, making it difficult to weigh and store accurately. The salt form is typically a stable, crystalline solid.

Q2: Will micronization of the hydrochloride salt improve its solubility in organic solvents?

A2: Micronization, or reducing the particle size, increases the surface area of the solid.[4][7] This can increase the rate of dissolution, but it does not change the equilibrium solubility of the compound in a given solvent.[7] While it might appear to dissolve faster, the final concentration at saturation will remain the same.

Q3: Can I use a phase-transfer catalyst to improve solubility?

A3: While phase-transfer catalysts are excellent for facilitating reactions between reactants in immiscible phases, they are generally not the primary solution for simply dissolving a highly polar salt in a non-polar solvent. Their utility lies in transporting an anionic reactant into the organic phase, which is not the primary barrier to dissolving an amine hydrochloride salt.

Q4: I've noticed that the solubility of my amine hydrochloride decreases when I use a solvent containing a common ion, like a chloride-based ionic liquid. Why is this?

A4: This is due to the "common ion effect".[8] The solubility product (Ksp) of the salt is a constant. By introducing an external source of the chloride ion, the equilibrium shifts to favor the solid, undissociated salt, thereby reducing its solubility.

References

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  • Freebase (chemistry) - wikidoc. (2012, August 9). wikidoc. Retrieved March 18, 2026, from [Link]

  • Harwood, H. J., Ralston, A. W., & Selby, W. M. (1932). Studies on High Molecular Weight Aliphatic Amines and their Salts. II. Solubilities of Primary Aliphatic Amine Hydrochlorides and Acetates in Ethanol and Benzene. Journal of the American Chemical Society, 54(10), 4039-4040. [Link]

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  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. Retrieved March 18, 2026, from [Link]

  • Yellela, S. R. C. (2011). Pharmaceutical technologies for enhancing oral bioavailability of poorly soluble drugs. Journal of bioequivalence & bioavailability, 3(2), 28-36.
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  • HAYASHI, K., MATSUDA, T., TAKEYAMA, T., & HINO, T. (1961). Solubilities Studies of Basic Amino Acids. Agricultural and Biological Chemistry, 25(5), 380-385. [Link]

  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. Retrieved March 18, 2026, from [Link]

  • Methods to boost solubility. (2024, January 12). IJSDR. Retrieved March 18, 2026, from [Link]

  • Solubility of organic amine salts. (2011, July 19). Sciencemadness.org. Retrieved March 18, 2026, from [Link]

  • Effect of Organic Solvents on Separation of Heat Stable Salts (HSSs) Generated During Carbon Dioxide Absorption Using Amine Solu. (n.d.). Aidic. Retrieved March 18, 2026, from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Tanthakit, P., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16038–16047. [Link]

  • Schick, D., et al. (2023). Modeling the temperature-dependent solubility of salts in organic solvents. Fluid Phase Equilibria, 568, 113745. [Link]

  • Why does the solubility of gases increase with temperature in an organic solvent? (2018, February 6). Quora. Retrieved March 18, 2026, from [Link]

  • How can I neutralize aminehydrochlorides? (2023, December 27). ResearchGate. Retrieved March 18, 2026, from [Link]

  • What is the best way to convert my amine compound from the salt form into free amine? (2015, January 9). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Converting amino acid salts to freebase amino acids? (2014, April 14). Sciencemadness.org. Retrieved March 18, 2026, from [Link]

  • the preparation of amides by copper-mediated oxidative coupling of aldehydes and amine hydrochloride salts. (n.d.). Organic Syntheses Procedure. Retrieved March 18, 2026, from [Link]

  • Method for preparing an amine hydrochloride suspension. (2020, December 17). Google Patents.
  • Solubility of Organic Compounds. (2023, August 31). University of Calgary. Retrieved March 18, 2026, from [Link]

  • Kiani, M., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578.
  • Aqueous and cosolvent solubility data for drug-like organic compounds. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • 1-(difluoromethoxy)propan-2-amine hydrochloride — Chemical Substance Information. (n.d.). ECHA. Retrieved March 18, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC for (R)-1-(Difluoromethoxy)propan-2-amine hydrochloride

Welcome to the technical support center for the analysis of (R)-1-(Difluoromethoxy)propan-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide practical...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of (R)-1-(Difluoromethoxy)propan-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common and complex challenges encountered during HPLC method development and routine analysis. The content is structured in a question-and-answer format to directly address specific issues.

Section 1: Frequently Asked Questions (FAQs) - Initial Method Setup

This section addresses foundational questions to establish a robust starting point for your analysis.

Q1: What is a good starting point for a column and mobile phase for analyzing (R)-1-(Difluoromethoxy)propan-2-amine hydrochloride?

Answer: (R)-1-(Difluoromethoxy)propan-2-amine is a small, polar, chiral primary amine. These characteristics present two primary challenges: achieving sufficient retention on traditional reversed-phase columns and separating it from its (S)-enantiomer.

A systematic approach involves screening different chromatographic modes. For initial screening, polysaccharide-based chiral stationary phases (CSPs) are highly recommended due to their broad selectivity for a wide range of chiral compounds, including primary amines.[1][2]

Here is a recommended starting point:

ParameterRecommendationRationale & Key Considerations
Chromatographic Mode Chiral Normal-Phase (NP) or Polar Organic (PO)These modes often provide better selectivity for polar amines compared to reversed-phase. The analyte is more likely to interact effectively with the chiral selector on the stationary phase in these less aqueous environments.[1]
Chiral Stationary Phase (CSP) Amylose or Cellulose-based CSP (e.g., tris(3,5-dimethylphenyl)carbamate)Polysaccharide-based CSPs are known for their excellent performance in separating a wide variety of chiral compounds, including amines.[1][3] They offer multiple chiral recognition mechanisms (hydrogen bonding, dipole-dipole, etc.).
Mobile Phase (NP) Hexane/Isopropanol (IPA) with a basic additiveA typical starting ratio would be 90:10 (Hexane:IPA). The IPA percentage can be adjusted to control retention. A small amount of a basic additive is crucial.
Mobile Phase (PO) Acetonitrile/Methanol with a basic additiveThis is an alternative to normal phase and can be effective. A starting point could be 90:10 Acetonitrile:Methanol.
Basic Additive 0.1% Diethylamine (DEA) or Triethylamine (TEA)This is critical. Primary amines like your analyte will interact strongly with residual acidic silanol groups on the silica surface, causing severe peak tailing.[4][5] A basic additive neutralizes these sites, dramatically improving peak shape and reproducibility.[2]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column. Adjust as needed based on column dimensions and particle size per USP <621> guidelines.[6]
Detection Low UV (e.g., 200-220 nm)The analyte lacks a strong chromophore, so detection at low wavelengths is necessary to achieve adequate sensitivity.
Q2: How should I prepare my sample and standards for analysis?

Answer: Proper sample and standard preparation is fundamental to achieving accurate and reproducible results.

Core Principle: The sample diluent should be as close in composition to the mobile phase as possible. This is known as maintaining "mobile phase compatibility."

Protocol for Sample and Standard Preparation:

  • Solvent Selection: Dissolve the (R)-1-(Difluoromethoxy)propan-2-amine hydrochloride standard and your sample in the mobile phase you are using for the analysis. For example, if your mobile phase is 90:10 Hexane:IPA with 0.1% DEA, use this exact mixture as your diluent.

  • Why this is important: Injecting a sample dissolved in a solvent significantly stronger or weaker than the mobile phase can cause distorted peak shapes (fronting or tailing) and shifts in retention time.[7]

  • Concentration: Prepare a stock solution of your standard at approximately 1 mg/mL. Dilute this stock to a working concentration suitable for your detector's linear range (e.g., 0.1 mg/mL or 100 µg/mL).

  • Filtration: Filter all samples and standards through a 0.22 µm or 0.45 µm syringe filter before injection. This prevents particulates from clogging the column inlet frit, which can lead to high backpressure and poor peak shape.[8]

  • Resolution Standard: To verify chiral separation, prepare a solution containing both the (R)- and (S)-isomers if available. If not, a resolution test mixture containing the main component and expected impurities can be used.[9]

Section 2: Troubleshooting Common HPLC Problems

This section provides a structured, cause-and-effect approach to resolving the most frequent issues encountered during the analysis of this specific amine.

Problem: Poor Peak Shape (Severe Tailing)
Q: My peak for (R)-1-(Difluoromethoxy)propan-2-amine hydrochloride is tailing badly. What are the causes and how can I fix it?

Answer: Peak tailing is the most common problem when analyzing basic compounds like amines.[5] The primary cause is secondary interactions between the positively charged amine and negatively charged, ionized silanol groups on the surface of the silica-based stationary phase.[4][10][11]

G Start Peak Tailing Observed (Asymmetry > 1.2) CheckAdditive Is a basic additive (e.g., DEA, TEA) in the mobile phase? Start->CheckAdditive AddAdditive Action: Add 0.1-0.2% DEA or TEA to the mobile phase. CheckAdditive->AddAdditive No CheckConcentration Is the additive concentration optimal? CheckAdditive->CheckConcentration Yes Success Problem Solved: Symmetrical Peak AddAdditive->Success IncreaseAdditive Action: Increase additive concentration incrementally (e.g., to 0.3%). CheckConcentration->IncreaseAdditive No CheckColumnHealth Is the column old or contaminated? CheckConcentration->CheckColumnHealth Yes IncreaseAdditive->Success ReplaceColumn Action: Replace with a new, high-purity, end-capped chiral column. CheckColumnHealth->ReplaceColumn Yes CheckColumnHealth->Success No ReplaceColumn->Success

Sources

Reference Data & Comparative Studies

Validation

The Fluorine Dance: A Strategic Guide to Difluoromethoxy vs. Trifluoromethoxy Amine Building Blocks in Medicinal Chemistry

Introduction: The Strategic Value of Fluorine in Drug Design In the intricate ballet of medicinal chemistry, the strategic incorporation of fluorine atoms has become a cornerstone of modern drug design.[1][2][3][4][5][6]...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorine in Drug Design

In the intricate ballet of medicinal chemistry, the strategic incorporation of fluorine atoms has become a cornerstone of modern drug design.[1][2][3][4][5][6] Judicious placement of fluorine or fluorine-containing motifs can profoundly influence a molecule's physicochemical and pharmacokinetic properties, often transforming a promising lead compound into a viable drug candidate.[6][7] Among the vast arsenal of fluorinated functional groups, the difluoromethoxy (-OCHF₂) and trifluoromethoxy (-OCF₃) groups have garnered significant attention, particularly when appended to amine building blocks, which are ubiquitous scaffolds in pharmaceuticals.[7][8][9]

While both groups are renowned for their ability to enhance metabolic stability and modulate electronic properties, they are not interchangeable.[1][7] The choice between -OCHF₂ and -OCF₃ is a critical decision in the lead optimization process, with subtle differences in their steric, electronic, and hydrogen-bonding profiles leading to dramatic divergences in a compound's ultimate performance. This guide provides an in-depth, evidence-based comparison of these two crucial building blocks, designed to equip researchers, scientists, and drug development professionals with the insights needed to make informed strategic decisions.

Part 1: A Head-to-Head Comparison of Physicochemical Properties

The fundamental differences between difluoromethoxy and trifluoromethoxy amines stem from their distinct physicochemical characteristics. These properties govern how a molecule interacts with its biological target and navigates the complex environment of the human body.

PropertyDifluoromethoxy (-OCHF₂)Trifluoromethoxy (-OCF₃)Causality & Medicinal Chemistry Implications
Lipophilicity Moderately LipophilicHighly LipophilicThe -OCF₃ group imparts greater lipophilicity than the -OCHF₂ group.[8][10] This can enhance membrane permeability and absorption but may also lead to lower aqueous solubility and higher plasma protein binding, potentially reducing bioavailability.[11] The moderate lipophilicity of -OCHF₂ often strikes an optimal balance for oral drugs.[8]
Electronic Effect Weakly Electron-Withdrawing (σp ≈ +0.14)[8]Strongly Electron-WithdrawingBoth groups are electron-withdrawing, but the -OCF₃ group has a more powerful inductive effect. This significantly lowers the pKa of a nearby amine, reducing its basicity.[5][10] This modulation is critical for controlling the ionization state of a drug at physiological pH, which impacts solubility, cell penetration, and target binding.
Hydrogen Bonding Donor and AcceptorAcceptor OnlyThis is a critical distinction. The C-H bond in the -OCHF₂ group is sufficiently acidic to act as a hydrogen bond donor.[3][8] This unique capability allows it to serve as a bioisostere for hydroxyl (-OH) or amine (-NH₂) groups, preserving key interactions with biological targets while improving metabolic stability.[8] The -OCF₃ group lacks this donor ability.
Metabolic Stability Good to ExcellentExcellentBoth groups are significantly more resistant to metabolic degradation (e.g., by Cytochrome P450 enzymes) than a traditional methoxy (-OCH₃) group.[1][7][8][12][13][14] The -OCF₃ group is generally considered more robust due to the absence of a C-H bond and greater steric hindrance, which shields the ether linkage from enzymatic attack.[1]
Conformation & Sterics Smaller, more flexibleLarger, more rigidThe trifluoromethoxy group is sterically bulkier than the difluoromethoxy group.[1] This can be leveraged to enhance binding affinity and selectivity by occupying specific pockets in a target protein. However, it can also introduce steric clashes. The conformational preferences of each group can also influence the overall topography of the molecule.

Part 2: Impact on ADME Profiles - The Practical Consequences

The physicochemical differences detailed above translate directly into tangible effects on a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

  • Metabolic Blockade: The primary driver for incorporating either group is to enhance metabolic stability.[7][8][12] They are frequently used to replace metabolically vulnerable moieties, like methoxy groups, which are prone to O-demethylation by CYP enzymes.[8] The high strength of the carbon-fluorine bond is a key factor in this metabolic resistance.[1][12] While both are effective, the -OCF₃ group offers a more complete metabolic shield due to its lack of a potentially oxidizable C-H bond.[1]

  • Fine-Tuning Permeability and Bioavailability: Lipophilicity, often expressed as logP or logD, is a master regulator of a drug's journey through the body.[11][15][16] While high lipophilicity can drive membrane permeation, excessive lipophilicity (logD > 5) often leads to poor aqueous solubility, increased plasma protein binding, and a higher risk of off-target toxicity, all of which can cripple bioavailability.[11] The -OCHF₂ group's moderate lipophilicity can be a strategic advantage, providing a pathway to enhance permeability without incurring the liabilities of excessive lipophilicity often seen with the -OCF₃ group.[8]

  • The Power of Bioisosterism: The hydrogen bond donating capacity of the -OCHF₂ group is its most unique and powerful feature.[8] In drug design, it is often necessary to replace a metabolically weak group, such as a phenol (-OH), without losing a critical hydrogen bond interaction with the target protein. The -OCHF₂ group is an elegant solution, acting as a metabolically robust bioisostere that preserves this crucial interaction. A prime example is the drug Roflumilast , where the difluoromethoxy group contributes to both potency and metabolic stability.[8]

Part 3: Experimental Protocols for Comparative Evaluation

To empirically determine the ideal building block for a specific application, a series of standardized, self-validating experiments must be performed.

Experimental Protocol 1: Determination of Lipophilicity (logD₇.₄)

This protocol measures the distribution coefficient of a compound between an organic and an aqueous phase at physiological pH, providing a direct measure of its lipophilicity.

Methodology (Shake-Flask Method): [17]

  • Preparation: Prepare a stock solution of the test compound (both -OCHF₂ and -OCF₃ analogues) in DMSO. Prepare presaturated solutions of n-octanol (with PBS) and phosphate-buffered saline (PBS, pH 7.4) (with n-octanol).

  • Partitioning: Add a small aliquot of the compound's stock solution to a vial containing a known ratio of presaturated n-octanol and presaturated PBS (e.g., 1:1 v/v).

  • Equilibration: Vigorously shake the vials for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the vials to ensure complete separation of the n-octanol and PBS layers.

  • Quantification: Carefully sample a precise volume from each phase. Determine the concentration of the compound in each layer using a suitable analytical method, such as HPLC-UV.

  • Calculation: The logD is calculated using the formula: logD = log₁₀([Compound]octanol / [Compound]PBS)

Experimental Protocol 2: Determination of Amine pKa

This protocol determines the acid dissociation constant of the protonated amine, which defines its ionization state at different pH values.

Methodology (Potentiometric Titration): [15]

  • Sample Preparation: Accurately weigh and dissolve the test compound in a suitable solvent (e.g., water or a water/methanol mixture).

  • Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a precision burette.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added.

  • pKa Determination: The pKa is the pH at the half-equivalence point, which corresponds to the point of maximum inflection on the first derivative of the titration curve.[15]

Experimental Protocol 3: In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, providing a measure of its intrinsic clearance.

Methodology (Human Liver Microsomes - HLM): [7][18]

  • Incubation Mixture: In a 96-well plate, prepare a solution containing pooled human liver microsomes (HLM, e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).[7]

  • Compound Addition: Add the test compound to the HLM suspension at a final concentration of 1 µM and pre-incubate at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.[18] Run parallel control incubations without NADPH.

  • Time Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[18]

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the amount of parent compound remaining at each time point.

  • Data Interpretation: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).[7]

Part 4: Visualizing the Decision-Making Process

The selection between -OCHF₂ and -OCF₃ is a multi-parameter optimization problem. The following workflows illustrate the logical and experimental processes involved.

Decision_Workflow Start Project Goal: Optimize Lead Compound H_Bond Is an H-bond donor interaction critical? Start->H_Bond Select_OCHF2 Prioritize -OCHF2 Building Block H_Bond->Select_OCHF2 Yes Lipophilicity What is the target lipophilicity (logD)? H_Bond->Lipophilicity No End Select Optimal Candidate Select_OCHF2->End Low_Lipo Low to Moderate (logD < 3) Lipophilicity->Low_Lipo High_Lipo High (logD > 3) Lipophilicity->High_Lipo Synthesize Synthesize & Test Both -OCHF2 and -OCF3 Analogues Low_Lipo->Synthesize Metabolism Is metabolic stability the primary concern? High_Lipo->Metabolism Select_OCF3 Prioritize -OCF3 Building Block Metabolism->Select_OCF3 Yes Metabolism->Synthesize No/Uncertain Select_OCF3->End Synthesize->End

Caption: Strategic workflow for selecting between -OCHF₂ and -OCF₃ groups.

Experimental_Workflow cluster_0 Compound Synthesis cluster_1 Physicochemical Profiling cluster_2 In Vitro ADME cluster_3 Decision Amine_OCHF2 Amine-OCHF2 LogD logD Assay Amine_OCHF2->LogD pKa pKa Assay Amine_OCHF2->pKa MetStab Metabolic Stability (HLM) Amine_OCHF2->MetStab Amine_OCF3 Amine-OCF3 Amine_OCF3->LogD Amine_OCF3->pKa Amine_OCF3->MetStab Decision Compare Data & Select Candidate LogD->Decision pKa->Decision MetStab->Decision

Sources

Comparative

Mass spectrometry fragmentation patterns of (R)-1-(Difluoromethoxy)propan-2-amine hydrochloride

Mass Spectrometry Fragmentation Patterns of (R)-1-(Difluoromethoxy)propan-2-amine Hydrochloride: A Comparative Guide (R)-1-(Difluoromethoxy)propan-2-amine hydrochloride is an increasingly critical chiral building block i...

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Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Fragmentation Patterns of (R)-1-(Difluoromethoxy)propan-2-amine Hydrochloride: A Comparative Guide

(R)-1-(Difluoromethoxy)propan-2-amine hydrochloride is an increasingly critical chiral building block in the development of modern pharmaceuticals, particularly CNS-active agents and kinase inhibitors. The strategic incorporation of a difluoromethoxy ( −OCHF2​ ) group alters the molecule's lipophilicity, basicity, and metabolic stability[1]. For analytical scientists and drug metabolism (DMPK) researchers, mastering its electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern is essential for accurate structural elucidation and reactive metabolite tracking[2].

This guide objectively compares the MS/MS performance of (R)-1-(Difluoromethoxy)propan-2-amine against its unfluorinated and fully fluorinated analogs, providing a self-validating experimental framework for its characterization.

Structural Dynamics & Causality in Fragmentation

The fragmentation behavior of (R)-1-(Difluoromethoxy)propan-2-amine is dictated by a chemical "tug-of-war" between the charge-retaining primary amine and the electron-withdrawing difluoromethoxy ether.

1. Alpha-Cleavage Dominance: In ESI positive mode, protonation occurs preferentially at the primary amine due to its higher gas-phase basicity compared to the ether oxygen[3]. Upon collision-induced dissociation (CID), the molecule undergoes rapid alpha-cleavage at the C1-C2 bond. The nitrogen lone pair stabilizes the resulting charge, yielding an iminium ion [CH3​−CH=NH2​]+ at m/z 44.05. Because the amine dictates the primary fragmentation locus, this base peak is universal across both fluorinated and unfluorinated analogs.

2. Fluorine-Driven Neutral Losses: The divergence in fragmentation arises directly from the difluoromethoxy group. Unlike the simple loss of methanol (-32 Da) observed in unfluorinated methoxy ethers[4], the difluoromethoxy analog exhibits a highly diagnostic loss of hydrogen fluoride (HF, -20 Da). The strong electronegativity of fluorine weakens adjacent C-H bonds, facilitating HF elimination to form a stabilized fluorinated carbocation[5]. Furthermore, the ejection of neutral difluoromethanol ( −CHF2​OH , -68 Da) serves as a definitive structural marker for the −OCHF2​ moiety, a pattern corroborated by degradation studies of other difluoromethoxy-containing drugs like roflumilast[5].

MS_Fragmentation M [M+H]+ m/z 126.07 Alpha Alpha-Cleavage [C2H6N]+ m/z 44.05 M->Alpha C1-C2 Cleavage LossNH3 Neutral Loss (-NH3) [C4H7F2O]+ m/z 109.04 M->LossNH3 -17 Da LossHF Neutral Loss (-HF) [C4H8FNO]+ m/z 106.07 M->LossHF -20 Da LossCHF2OH Neutral Loss (-CHF2OH) [C3H8N]+ m/z 58.06 M->LossCHF2OH -68 Da

MS/MS Fragmentation pathways of protonated (R)-1-(Difluoromethoxy)propan-2-amine.

Comparative Fragmentation Analysis

To objectively evaluate the MS performance of the difluoromethoxy group, we must benchmark it against 1-Methoxypropan-2-amine (unfluorinated)[6] and 1-(Trifluoromethoxy)propan-2-amine (fully fluorinated).

Table 1: Diagnostic ESI-MS/MS Fragment Ions (Positive Mode)

Feature1-Methoxypropan-2-amine(R)-1-(Difluoromethoxy)propan-2-amine1-(Trifluoromethoxy)propan-2-amine
Precursor Ion [M+H]+ m/z 90.09m/z 126.07m/z 144.06
Base Peak (Alpha-Cleavage) m/z 44.05m/z 44.05m/z 44.05
Amine Loss (−NH3​) m/z 73.06m/z 109.04m/z 127.04
Diagnostic Ether Loss m/z 58.06 (−CH3​OH) m/z 106.07 (−HF) , m/z 58.06 (−CHF2​OH) m/z 124.06 (−HF) , m/z 42.05 (−CF3​OH)
Inductive Destabilization LowModerateHigh

Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness and reproducibility, this protocol incorporates a built-in System Suitability Test (SST) designed to validate collision energy calibration and rule out column carryover prior to sample acquisition[7].

Step 1: System Suitability and Sample Preparation

  • Causality: MS/MS fragmentation is highly sensitive to collision cell energy. We utilize 1-methoxypropan-2-amine as an SST standard because its fragmentation to m/z 44.05 is thoroughly documented and easily reproducible[3].

  • Action: Prepare a 100 ng/mL solution of 1-methoxypropan-2-amine and (R)-1-(Difluoromethoxy)propan-2-amine in 50:50 Acetonitrile:Water with 0.1% Formic Acid. Inject a blank (solvent only) first to confirm zero carryover—a critical step, as fluorinated amines frequently exhibit non-specific binding to stainless steel LC components[7].

Step 2: Chromatographic Separation

  • Causality: Small, polar chiral amines suffer from poor retention and peak tailing on standard C18 columns. A specialized stationary phase is required to maintain peak symmetry and resolve potential enantiomeric impurities.

  • Action: Utilize a Chiralpak IG column (or equivalent HILIC phase). Set Mobile Phase A to Water + 0.1% Formic Acid, and Mobile Phase B to Acetonitrile + 0.1% Formic Acid. Execute a gradient from 95% B to 50% B over 10 minutes at a flow rate of 0.4 mL/min.

Step 3: ESI-Q-TOF MS/MS Acquisition

  • Causality: High-resolution Quadrupole Time-of-Flight (Q-TOF) MS is mandatory to distinguish the exact mass of the −HF loss (-20.006 Da) from potential isobaric interferences.

  • Action: Configure ESI to positive mode. Set Capillary voltage to 3.5 kV and Desolvation temperature to 350°C. Apply a Collision Energy (CE) ramp from 15 eV to 35 eV using Argon gas. This dynamic ramp ensures the capture of both fragile neutral losses (e.g., −HF at low CE) and robust alpha-cleavage products (at high CE).

Step 4: Data Interpretation

  • Action: Extract ion chromatograms (EIC) for m/z 126.07. Verify the presence of the m/z 44.05 base peak. The run is considered validated only if the diagnostic m/z 106.07 ( −HF ) fragment is observed at >15% relative abundance within the 20-25 eV collision energy window.

LCMS_Workflow Prep Sample Prep & SST Blank LC Chiral LC Separation Prep->LC ESI ESI(+) Ionization 3.5 kV LC->ESI QTOF Q-TOF MS/MS CID Ramp ESI->QTOF Data Fragment Annotation QTOF->Data

Self-validating LC-MS/MS workflow for characterizing chiral fluoroalkyl amines.

References

  • Methoxyisopropylamine | C4H11NO | CID 123458. PubChem, National Institutes of Health. Available at:[Link]

  • Identification of Degradation Products in the Phosphodiesterase (PDE-4) Inhibitor Roflumilast Using High Resolution Mass Spectrometry. OAK National Repository. Available at: [Link]

  • High-Resolution Mass Spectrometry Non-Targeted Detection of Per- and Polyfluoroalkyl Substances. PMC. Available at:[Link]

  • Discovery Tactics To Mitigate Toxicity Risks Due to Reactive Metabolite Formation. Chemical Research in Toxicology, ACS Publications. Available at: [Link]

  • Fluorine in Medicinal Chemistry. ResearchGate. Available at: [Link]

Sources

Safety & Regulatory Compliance

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